molecular formula C8H22N2O4 B13394128 Amix M CAS No. 68909-77-3

Amix M

Cat. No.: B13394128
CAS No.: 68909-77-3
M. Wt: 210.27 g/mol
InChI Key: JHMKWDBHCQJSCW-UHFFFAOYSA-N
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Description

Amix M is a useful research compound. Its molecular formula is C8H22N2O4 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

68909-77-3

Molecular Formula

C8H22N2O4

Molecular Weight

210.27 g/mol

IUPAC Name

azane;2-(2-hydroxyethoxy)ethanol;morpholine

InChI

InChI=1S/C4H9NO.C4H10O3.H3N/c1-3-6-4-2-5-1;5-1-3-7-4-2-6;/h5H,1-4H2;5-6H,1-4H2;1H3

InChI Key

JHMKWDBHCQJSCW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C(COCCO)O.N

Origin of Product

United States

Foundational & Exploratory

Unable to Identify "Amix M" as a Chemical Compound

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific and chemical databases, no information could be found on a chemical compound designated as "Amix M." The term "Amix" is predominantly associated with "Amix Nutrition," a brand of nutritional supplements. These products are typically mixtures of various ingredients and not a single chemical entity for which a technical guide on its core chemical properties could be compiled.

The scope of this inquiry requires detailed chemical and physical properties, experimental protocols for their determination, and associated biological signaling pathways. Such information is specific to well-characterized chemical substances and is not available for a product brand name or a substance not registered in chemical literature.

Therefore, the requested in-depth technical guide, including data tables, experimental methodologies, and pathway diagrams for "this compound," cannot be provided. It is recommended to verify the name of the compound, and if possible, provide a more specific identifier such as a CAS number, IUPAC name, or a reference to a scientific publication where "this compound" is described as a distinct chemical entity.

Amix M (CAS 68909-77-3): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amix M, identified by the CAS number 68909-77-3, is not a single chemical entity but rather a complex substance designated as "Ethanol, 2,2'-oxybis-, reaction products with ammonia (B1221849), morpholine (B109124) derivs. residues," also referred to as "Morpholine process residues." This technical guide provides a comprehensive overview of the structural information, synthesis, and analytical methodologies related to this compound, tailored for professionals in research and drug development. Due to its nature as a complex mixture, this document will focus on the principal components and general procedures.

Chemical Composition and Structural Information

This compound is the residuum from the reaction of diethylene glycol with ammonia, a process primarily aimed at synthesizing morpholine. Consequently, it is a mixture of various alkaline amine compounds, predominantly morpholine-based derivatives. While the exact composition can vary, the major constituents that have been identified include:

  • [(Aminoethoxy)ethyl]morpholine

  • [(Hydroxyethoxy)ethyl]morpholine

  • 3-Morpholinone

  • 4,4'-(Oxydi-2,1-ethanediyl)bis[morpholine]

The core structure in these compounds is the morpholine ring, a heterocyclic chemical compound featuring both amine and ether functional groups.

Structures of Major Components

Below are the chemical structures of the main components identified in this compound.

[(Aminoethoxy)ethyl]morpholine

  • Molecular Formula: C₈H₁₈N₂O₂

  • IUPAC Name: 2-(2-morpholin-4-ylethoxy)ethanamine

[(Hydroxyethoxy)ethyl]morpholine

  • Molecular Formula: C₈H₁₇NO₃

  • IUPAC Name: 2-(2-morpholin-4-ylethoxy)ethanol

3-Morpholinone

  • Molecular Formula: C₄H₇NO₂

  • IUPAC Name: morpholin-3-one

4,4'-(Oxydi-2,1-ethanediyl)bis[morpholine]

  • Molecular Formula: C₁₂H₂₄N₂O₃

  • IUPAC Name: 4,4'-(oxydi-2,1-ethanediyl)bis(morpholine)

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its primary constituents. Data for this compound represents the bulk properties of the mixture.

PropertyThis compound (Mixture)[(Aminoethoxy)ethyl]morpholine[(Hydroxyethoxy)ethyl]morpholine3-Morpholinone4,4'-(Oxydi-2,1-ethanediyl)bis[morpholine]
CAS Number 68909-77-320207-13-03603-45-0109-11-56425-39-4
Molecular Formula UVCBC₈H₁₈N₂O₂C₈H₁₇NO₃C₄H₇NO₂C₁₂H₂₄N₂O₃
Molecular Weight ( g/mol ) Variable174.24175.23101.10244.33
Appearance Clear, dark amber to brown liquid[1][2]--Off-white to white crystalline powder[3]-
Boiling Point (°C) 223 (at 101,325 Pa)[4]---309
Density (g/mL at 20°C) 1.09-1.099[4]---1.06
Water Solubility 100 g/L at 20°C[4]--Soluble in alcohols[3]-

Synthesis and Experimental Protocols

General Synthesis of Morpholine and this compound Residues

This compound is a byproduct of the industrial synthesis of morpholine. The primary reaction involves the dehydration of diethylene glycol with ammonia in the presence of a catalyst.

A common method involves combining diethylene glycol and ammonia with hydrogen and a hydrogenation catalyst (e.g., copper, nickel, or cobalt)[4]. The mixture is heated to high temperatures (150-400°C) and pressurized[4]. This process yields morpholine, which is then typically extracted via vaporization[4]. The remaining, less volatile liquid residue constitutes this compound.

Diagram: General Synthesis Pathway of Morpholine

G General Synthesis of Morpholine DEG Diethylene Glycol Reactor High Temperature & Pressure Reactor DEG->Reactor NH3 Ammonia NH3->Reactor Catalyst Hydrogen & Catalyst (e.g., Ni, Co, Cu) Catalyst->Reactor Products Reaction Mixture Reactor->Products Separation Separation (e.g., Distillation) Products->Separation Morpholine Morpholine (Product) Separation->Morpholine AmixM This compound (Residue) Separation->AmixM

Caption: A simplified workflow for the industrial synthesis of morpholine, resulting in this compound as a residue.

Experimental Protocol: Analytical Methods

Due to the complex nature of this compound, the analysis focuses on the identification and quantification of its major components. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Morpholine Derivatives

This method is effective for the analysis of volatile and semi-volatile morpholine derivatives. Derivatization is often employed to improve volatility and detection.

  • Sample Preparation and Derivatization:

    • For aqueous samples, centrifuge to remove particulates and filter through a 0.22 µm membrane[5].

    • Take a known volume of the filtrate and acidify with hydrochloric acid[5].

    • Add a saturated solution of sodium nitrite (B80452) to form the N-nitrosomorpholine derivative[5][6].

    • Heat the mixture to facilitate the reaction[5].

    • Extract the derivative with a suitable organic solvent like dichloromethane[5].

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used[5].

    • Injection: 1 µL of the extract in splitless or split mode[5].

    • Inlet Temperature: 250°C[5].

    • Carrier Gas: Helium at a constant flow rate[5].

    • Oven Temperature Program: An initial temperature of around 50°C, ramped up to approximately 250°C[5].

    • MS Detector: Electron Impact (EI) ionization at 70 eV[5].

Diagram: GC-MS Analysis Workflow

G GC-MS Analysis of Morpholine Derivatives Sample Sample (this compound) Preparation Sample Preparation (Filtration, Acidification) Sample->Preparation Derivatization Derivatization (e.g., with Sodium Nitrite) Preparation->Derivatization Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Caption: A general workflow for the analysis of morpholine derivatives in a complex mixture using GC-MS.

High-Performance Liquid Chromatography (HPLC) for Morpholine Derivatives

HPLC can also be used, particularly for less volatile derivatives or when coupled with a mass spectrometer.

  • Sample Preparation and Derivatization:

    • As morpholine lacks a strong chromophore, derivatization is necessary for UV detection. 1-naphthylisothiocyanate (NIT) is a common derivatizing agent, forming a stable thiourea (B124793) derivative[2][7].

    • Dissolve the sample in a suitable solvent and react with an acetonitrile (B52724) solution of NIT[7].

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used[7].

    • Mobile Phase: A gradient of acetonitrile and water is common[7].

    • Detection: UV detection at a wavelength suitable for the derivative (e.g., around 230 nm for NIT derivatives) or Mass Spectrometry (MS) for higher sensitivity and specificity[7].

Biological Activity and Signaling Pathways

Toxicology: Morpholine itself can cause skin and eye irritation[8]. In animal studies, exposure has been linked to liver and kidney damage[9][10]. A significant concern is the potential for morpholine, a secondary amine, to form N-nitrosomorpholine, a suspected carcinogen, in the presence of nitrites[9].

Pharmacological Relevance of the Morpholine Scaffold: The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates[11][12]. Its presence can improve the physicochemical properties and pharmacokinetic profile of a molecule[12].

Potential Signaling Pathway Involvement: While not specific to this compound, various morpholine derivatives have been investigated for their effects on cellular signaling. For instance, some morpholine-containing compounds have been developed as inhibitors of the PI3K/Akt/mTOR pathway , which is crucial in cell growth, proliferation, and survival, and is often dysregulated in cancer[11][13].

Diagram: Potential Signaling Pathway Inhibition by Morpholine Derivatives

G PI3K/Akt/mTOR Pathway Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation MorpholineDeriv Some Morpholine Derivatives MorpholineDeriv->PI3K MorpholineDeriv->mTORC1

Caption: A simplified diagram of the PI3K/Akt/mTOR pathway, a potential target for some morpholine-containing compounds.

Antimicrobial Activity: Some novel synthesized morpholine derivatives have shown in vitro antibacterial activities[14]. The general mechanisms of antimicrobial action can vary widely, including disruption of the cell wall or membrane, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways[15][16]. However, the specific antimicrobial mechanism of the components of this compound has not been elucidated.

Conclusion

This compound (CAS 68909-77-3) is a complex mixture resulting from the industrial synthesis of morpholine. Its primary components are various morpholine derivatives. This guide provides an overview of the structures of these main components, general synthetic and analytical methods, and a summary of the known toxicological and potential pharmacological properties of the morpholine scaffold. Researchers and drug development professionals should be aware of the variable composition of this compound and the toxicological profile of morpholine when considering its use or the presence of its derivatives in any application. Further detailed analysis of specific batches of this compound would be necessary for any precise quantitative studies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Amix M Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amix M is a complex mixture of alkaline amine compounds designated with the CAS Number 68909-77-3.[1][2][3][4] It is primarily known as a versatile intermediate in various industrial applications, including its use as a neutralization and grinding agent.[5] This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for its characterization, and visual representations of its synthesis and analytical workflows. The information is intended to support research, development, and quality control activities involving this substance.

Composition and Chemical Identity

This compound is not a single chemical entity but rather a reaction residuum. It is formally defined as the residue from the reaction of diethylene glycol and ammonia.[1][3] The mixture predominantly consists of morpholine-based derivatives.

Key components include:

  • [(Aminoethoxy)ethyl]morpholine

  • [(Hydroxyethoxy)ethyl]morpholine

  • 3-Morpholinone

  • 4,4'-(Oxydi-2,1-ethanediyl)bis[morpholine]

The registered molecular formula for the representative mixture is C8H22N2O4, with a corresponding molecular weight of 210.27 g/mol .[1][4][6]

Physical Properties

The physical properties of this compound have been characterized and are summarized below. These properties are crucial for handling, storage, and formulation development.

Table 1: Physical Properties of this compound

PropertyValueConditions
Appearance LiquidAmbient
Boiling Point 223 °Cat 101,325 Pa
Density 1.09 - 1.099 g/cm³at 20 °C
Vapor Pressure 0.55 - 20 Paat 20-25 °C
Water Solubility 100 g/Lat 20 °C
LogP (Octanol/Water) 0.565at 20 °C
Viscosity 121.398 - 184 mm²/sNot specified

(Source:[1][3][6])

Chemical Properties

The chemical stability and reactivity profile of this compound are critical for ensuring safe handling and application.

Table 2: Chemical and Safety Properties of this compound

PropertyDescription
Reactivity No dangerous reactions are known under normal conditions of use.[7]
Chemical Stability Stable under standard storage conditions. It is recommended to keep the substance dry.[7]
Hazardous Reactions No hazardous polymerization or other dangerous reactions are known to occur under normal use.[7][8]
Conditions to Avoid Exposure to excessive heat and incompatible materials should be avoided.[7][8]
Incompatible Materials Strong acids and strong oxidizing agents.[7]
Hazardous Decomposition Upon decomposition, may produce oxides of carbon.[7]

Experimental Protocols

The characterization of this compound requires standard analytical techniques for chemical mixtures. Below are outlines of typical experimental protocols.

5.1 Protocol for Determination of Boiling Point

  • Method: OECD Test Guideline 103 / ASTM D1120.

  • Apparatus: A distillation flask, condenser, calibrated thermometer, and a controlled heating mantle.

  • Procedure: A measured volume of this compound is placed in the distillation flask. The liquid is heated, and the vapor is allowed to condense. The temperature at which the liquid boils and the vapor condenses freely under atmospheric pressure (or corrected to 101,325 Pa) is recorded as the boiling point.

5.2 Protocol for Determination of Density

  • Method: OECD Test Guideline 109 / ASTM D1475.

  • Apparatus: A calibrated pycnometer (specific gravity bottle) and a temperature-controlled water bath set to 20°C.

  • Procedure: The pycnometer is weighed empty, then filled with distilled water and weighed again to determine its volume. The process is repeated with this compound. The density is calculated by dividing the mass of the this compound sample by the volume of the pycnometer.

5.3 Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

  • Objective: To separate, identify, and quantify the individual components of the mixture.

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., polar-phase like a PEG column) coupled to a mass spectrometer.

  • Procedure:

    • Sample Preparation: Dilute a sample of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the heated GC inlet.

    • Separation: The components are separated based on their boiling points and interaction with the column's stationary phase using a programmed temperature ramp.

    • Detection & Identification: As components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against a spectral library (e.g., NIST) for identification.

    • Quantification: The relative abundance of each component is determined by integrating the area under its corresponding peak in the chromatogram.

Visualized Workflows and Relationships

6.1 Synthesis Pathway of this compound

The following diagram illustrates the origin of this compound as a product of a chemical reaction.

G Figure 1: Conceptual Synthesis Pathway of this compound DiethyleneGlycol Diethylene Glycol Reactor High Temperature / Pressure Reactor DiethyleneGlycol->Reactor Reactant Ammonia Ammonia Ammonia->Reactor Reactant Separation Distillation / Separation Process Reactor->Separation Crude Product PrimaryProducts Primary Reaction Products (e.g., Morpholine) AmixM This compound (Residuum) Separation->PrimaryProducts Main Fraction Separation->AmixM Bottoms Fraction G Figure 2: Quality Control Workflow for this compound start Batch Sample Received phys_chem Physical-Chemical Tests (Density, BP, Viscosity) start->phys_chem gcms Compositional Analysis (GC-MS) start->gcms data_review Data Review and Specification Comparison phys_chem->data_review gcms->data_review decision Pass / Fail Decision data_review->decision pass Release Batch decision->pass Meets Specs fail Quarantine & Investigate decision->fail Out of Spec

References

An In-depth Technical Guide to the Compositional Analysis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine (B109124), a heterocyclic organic compound with the formula O(CH₂CH₂)₂NH, and its derivatives are pivotal structural motifs in medicinal chemistry and drug development.[1][2] These compounds are integral to a wide array of pharmaceuticals, including anticancer, antibacterial, and antifungal agents, owing to their favorable physicochemical and metabolic properties.[2][3] The morpholine ring can enhance the potency of a molecule and improve its pharmacokinetic profile.[2][3] Given their significance, the precise and accurate compositional analysis of morpholine derivatives is critical for quality control, safety assessment, and regulatory compliance in the pharmaceutical industry.[4][5] This guide provides a comprehensive overview of the analytical methodologies for the compositional analysis of morpholine derivatives, detailed experimental protocols, and insights into their biological significance.

Quantitative Data Presentation

The quantitative analysis of morpholine and its derivatives is frequently performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][6] Derivatization is often necessary to enhance the volatility or detectability of these compounds.[4][7] The following tables summarize key quantitative data from validated analytical methods.

Table 1: Quantitative Performance Data for GC-MS Analysis of Morpholine

This method typically involves the derivatization of morpholine to N-nitrosomorpholine (NMOR) prior to analysis.[7][8]

ParameterValueReference
Linearity Range10–500 µg/L[7][9]
Correlation Coefficient (R²)>0.999[7][9]
Limit of Detection (LOD)7.3 µg/L[7][9]
Limit of Quantification (LOQ)24.4 µg/L[7][9]
Spiked Recovery Rate94.3% to 109.0%[7]
Intraday Repeatability (RSD)2.0%–4.4%[7]
Interday Reproducibility (RSD)3.3%–7.0%[7]
Table 2: Quantitative Performance Data for HPLC Analysis of Morpholine

This method often requires derivatization to enable UV detection, for example, with 1-Naphthyl isothiocyanate.[4][10]

ParameterValueReference
Linearity Range0.300–1.201 µg/mL[10]
Correlation Coefficient (R²)0.9995[10]
Limit of Detection (LOD)0.100 µg/mL[10]
Limit of Quantification (LOQ)0.300 µg/mL[10]
Recovery Rate97.9% to 100.4%[10]
Precision (RSD)0.79%[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate analysis of morpholine derivatives. Below are protocols for the most common analytical techniques.

Protocol 1: GC-MS Analysis of Morpholine via Nitrosation Derivatization

This protocol is suitable for the trace-level determination of morpholine in various samples, including pharmaceuticals and food products.[8] The method is based on the conversion of morpholine to its more volatile and thermally stable derivative, N-nitrosomorpholine (NMOR).[7][8]

1. Sample Preparation:

  • Aqueous Samples (e.g., drug solutions):

    • Centrifuge the sample to remove particulate matter.[8]

    • Filter the supernatant through a 0.22 µm membrane filter.[8]

    • Take a known volume (e.g., 2.0 mL) of the clear filtrate for derivatization.[7]

  • Solid Samples (e.g., drug granules):

    • Dissolve a known weight of the sample in purified water.[8]

    • Follow the procedure for aqueous samples.[8]

2. Derivatization to N-Nitrosomorpholine (NMOR):

  • To 2.0 mL of the prepared sample, add 0.5 mL of 6 M hydrochloric acid (HCl).[9]

  • Add 200 µL of saturated sodium nitrite (B80452) (NaNO₂) solution and vortex.[8]

  • Heat the mixture at 40°C for 5 minutes.[8]

  • Cool the reaction mixture to room temperature.[8]

3. Extraction:

  • Add 1.0 mL of dichloromethane (B109758) as the extraction solvent.

  • Vortex for 1 minute and then centrifuge.

  • Carefully collect the lower organic layer for GC-MS analysis.

4. GC-MS Conditions:

  • Column: DB-1701 column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[11]

  • Injection Volume: 1 µL.[11]

  • Inlet Temperature: 250°C.[11]

  • Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 200°C at 10°C/min, and held for 3 minutes.[9][11]

  • Detection: Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode.

Protocol 2: HPLC-UV Analysis of Morpholine after Derivatization

Due to its lack of a strong chromophore, morpholine is often derivatized to enable sensitive UV detection.[4] A common derivatizing agent is 1-naphthylisothiocyanate (NIT).[4]

1. Sample Preparation and Derivatization:

  • For Pharmaceutical Substances:

2. HPLC Conditions:

  • Column: A C18 column is typically suitable.[4]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[4]

  • Detection: UV detection at a wavelength appropriate for the NIT-derivative.[4]

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the workflow for the GC-MS analysis of morpholine after derivatization to NMOR.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous or Solid Sample Centrifuge Centrifugation/ Dissolution Sample->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Acidify Add HCl Filter->Acidify 2.0 mL Filtrate Nitrosate Add NaNO₂ & Heat (40°C) Acidify->Nitrosate Cool Cool to RT Nitrosate->Cool Extract DCM Extraction Cool->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Processing GCMS->Data Result Result Data->Result Quantitative Result

Workflow for GC-MS analysis of morpholine as NMOR.
Signaling Pathway Inhibition by Morpholine Derivatives

Morpholine derivatives are being investigated as inhibitors of key signaling pathways in drug discovery, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is often dysregulated in cancer.[3][8]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Morpholine Morpholine Derivative Morpholine->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

References

Amix M (CAS: 68909-77-3): A Comprehensive Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is a technical guide compiled from publicly available Safety Data Sheets (SDS) and chemical databases. It is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the safety and handling protocols for Amix M. This guide does not include experimental methodologies or biological signaling pathways, as such information is not contained within safety and handling documentation.

Introduction

This compound, identified by the Chemical Abstracts Service (CAS) number 68909-77-3, is a complex chemical substance described as the residuum from the reaction of diethylene glycol and ammonia.[1][2][3] It is predominantly composed of morpholine-based derivatives.[1][2][3] Marketed by chemical suppliers such as BASF, this compound is a liquid mixture of alkaline amine compounds.[4]

This guide provides an in-depth summary of the known physical and chemical properties, hazard identification, handling precautions, and emergency response measures associated with this compound.

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory and storage conditions.

PropertyValueSource(s)
Appearance Liquid[5]
Boiling Point 223 °C (at 101,325 Pa)[1]
Density 1.09 - 1.099 g/cm³ (at 20 °C)[1]
Vapor Pressure 0.55 - 20 Pa (at 20-25 °C)[1]
Water Solubility 100 g/L (at 20 °C)[1]
Molecular Weight 210.27 g/mol [6]
Molecular Formula C₈H₂₂N₂O₄[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are serious eye irritation and long-term adverse effects on aquatic life.[7]

GHS Hazard Statements:

  • H319: Causes serious eye irritation.[7]

  • H412: Harmful to aquatic life with long-lasting effects.[7]

Signal Word: Warning[7]

Hazard Pictogram:

  • GHS07: Exclamation mark[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and ensure a safe working environment.

Handling
  • Avoid breathing vapor or mist.[7]

  • Wash hands thoroughly after handling.[7]

  • Wear appropriate personal protective equipment (PPE), including eye or face protection.[7]

  • Ensure adequate ventilation in the work area.[7]

Storage
  • Keep containers tightly closed.[7]

  • Store in a cool, dry, and well-ventilated area.

  • Isolate from incompatible materials such as strong acids.[7]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure to this compound.

Control ParameterRecommendationSource(s)
Engineering Controls Good general ventilation should be sufficient. Emissions from ventilation or work process equipment should be checked to ensure they comply with environmental protection legislation.[7]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[7]
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[7]

Emergency Procedures

In the event of an accidental exposure or release, the following procedures should be followed.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[7]

  • Skin Contact: Flush contaminated skin with plenty of water. Remove contaminated clothing and wash before reuse. Get medical attention if irritation develops.[7]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Ensure adequate ventilation. Do not touch or walk through spilled material.[7]

  • Environmental Precautions: Avoid dispersal of spilled material and runoff into soil, waterways, drains, and sewers. Inform the relevant authorities if the product has caused environmental pollution.[7]

  • Methods for Cleaning Up: Stop the leak if it is safe to do so. Contain and collect spillage with non-combustible, absorbent material (e.g., sand, earth, vermiculite, diatomaceous earth) and place in a container for disposal according to local regulations.[7]

Workflow for Safe Handling and Emergency Response

The following diagram illustrates the general workflow for the safe handling of this compound and the appropriate response in case of an emergency.

Amix_M_Handling_Workflow cluster_handling Safe Handling Protocol cluster_emergency Emergency Response start Start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation handling Handle with Care (Avoid vapor/mist inhalation) ventilation->handling storage Store in Tightly Closed Container handling->storage end_handling Complete Handling Task storage->end_handling spill Accidental Spill or Exposure end_handling->spill Potential Incident evacuate Evacuate Area spill->evacuate first_aid Administer First Aid (See Section 6.1) spill->first_aid contain_spill Contain Spill with Absorbent Material evacuate->contain_spill seek_medical Seek Medical Attention first_aid->seek_medical dispose Dispose of Waste Properly contain_spill->dispose

Caption: Workflow for the safe handling of this compound and emergency response procedures.

Stability and Reactivity

  • Reactivity: No specific test data related to reactivity is available for this product.[7]

  • Chemical Stability: Stable under normal conditions.[7]

  • Possibility of Hazardous Reactions: Under normal conditions of storage and use, hazardous reactions will not occur.[7]

  • Conditions to Avoid: No specific data.[7]

  • Incompatible Materials: Strong acids.[7]

  • Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[7]

Toxicological and Ecological Information

Toxicological Information
  • Acute Toxicity: No specific data on the acute toxicity of the mixture is available. Exposure to decomposition products in a fire may cause a health hazard, and symptoms may be delayed.[7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[7]

  • Skin Corrosion/Irritation: No known significant effects or critical hazards.[7]

  • Ingestion: Irritating to the mouth, throat, and stomach.[7]

Ecological Information
  • Toxicity: Harmful to aquatic life with long-lasting effects.[7]

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

References

Synthesis and manufacturing process of Amix M

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis and manufacturing of a compound designated "Amix M" cannot be provided at this time. Publicly available scientific literature, chemical databases, and pharmaceutical manufacturing resources do not contain information on a substance with this name.

It is possible that "this compound" is an internal research and development codename, a highly niche or newly developed compound not yet in the public domain, or a proprietary mixture where the specific components are not disclosed.

To facilitate the creation of the requested technical guide, please provide additional identifying information for "this compound," such as:

  • Chemical structure or IUPAC name

  • CAS Registry Number

  • Therapeutic class or mechanism of action

  • Any associated publications or patents

Once more specific details are available, a comprehensive guide on its synthesis, manufacturing process, experimental protocols, and relevant signaling pathways can be compiled, including the requested data tables and visualizations.

An In-depth Technical Guide to the Mechanism of Action of Amix M as an Alkaline Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amix M is an industrial chemical mixture, identified by CAS Number 68909-77-3, used commercially as a neutralizing and alkaline agent.[1][2][3] It is chemically defined as the residuum from the reaction of diethylene glycol and ammonia, consisting primarily of morpholine-based derivatives.[1][4] This guide elucidates the core mechanism by which this compound exerts its alkaline properties, provides quantitative data on its key functional groups, and details standardized experimental protocols for the characterization of its alkaline activity. The content is intended for a technical audience requiring a deep understanding of its chemical behavior.

Core Mechanism of Action: Brønsted-Lowry Base Chemistry

The alkaline nature of this compound is attributable to the presence of amine functional groups within its primary components, which include morpholine (B109124) derivatives such as [(aminoethoxy)ethyl]morpholine and 4-(2-Aminoethyl)morpholine.[1][5] The fundamental mechanism of action is that of a Brønsted-Lowry base.[6][7]

The nitrogen atom in both the secondary amine of the morpholine ring and the primary or tertiary amines of the side chains possesses a lone pair of electrons.[2][8] This electron pair can readily accept a proton (H⁺) from an acid (a proton donor) present in the medium. This process, known as protonation, forms a positively charged ammonium (B1175870) salt and effectively removes free hydrogen ions from the solution, thereby increasing the solution's pH.[2][4][7]

The general reaction can be summarized as: R₃N: + H⁺ ⇌ R₃NH⁺

Where R₃N: represents the amine group in one of the this compound components. The presence of the ether oxygen in the morpholine ring withdraws some electron density from the nitrogen, making it slightly less basic than structurally similar secondary amines like piperidine, but it remains a significant contributor to the overall alkalinity.[4][9][10]

dot

Caption: Protonation of an amine group, the core mechanism of this compound's alkalinity.

Quantitative Data Summary

The overall basicity of this compound is a composite of the basicities of its various components. The dissociation constant (pKa) of the conjugate acid is a key quantitative measure of a base's strength. For one of the identified derivatives, 4-(2-Aminoethyl)morpholine, two distinct pKa values are reported, corresponding to its two amine groups.

Compound/Functional GroupCAS NumberpKa of Conjugate AcidReference
4-(2-Aminoethyl)morpholine2038-03-1pK1: 4.06pK2: 9.15[5]
Morpholine110-91-88.33 - 8.5[4]

Note: The two pKa values for 4-(2-Aminoethyl)morpholine correspond to the two different amine nitrogens in the molecule, which exhibit different basicities.

Experimental Protocols for Alkalinity Determination

The alkalinity of an industrial amine mixture like this compound is quantified by its "Total Amine Value," which measures the total basicity expressed as the milligrams of potassium hydroxide (B78521) (KOH) equivalent to the basicity in one gram of the sample.[4] Standardized test methods, such as those from ASTM International and ISO, provide detailed and reproducible protocols for this determination.

Featured Protocol: Potentiometric Titration for Total Amine Value (Based on ASTM D2074 & AOCS Tf 1a-64)

This method is a robust technique for determining the total basicity of fatty amines and related compounds, avoiding the subjective endpoint determination of colorimetric indicators.[1][4][9]

Objective: To quantify the total alkaline content (Total Amine Value) of this compound by titrating the sample with a standardized acid and detecting the equivalence point potentiometrically.

Apparatus:

  • pH meter or potentiometric titrator with a glass-calomel combination electrode, sensitive to 0.05 pH units.

  • 10 mL microburette, graduated to 0.02 mL.

  • 250 mL low-form beakers.

  • Magnetic stirrer and PTFE-coated stir bars.

  • Hot plate.

Reagents:

  • Titrant: Standardized 0.5 M Hydrochloric acid (HCl) in 99% isopropyl alcohol.

  • Solvent: A mixture of 90 mL chloroform (B151607) and 10 mL of an isopropyl alcohol solution (prepared by mixing 5 mL of water with 95 mL of 99% isopropyl alcohol).[9] Reagent-grade chemicals should be used.[2][11]

Methodology:

  • Sample Preparation: Weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.

  • Dissolution: Add 90 mL of chloroform and 10 mL of the isopropyl alcohol solution to the beaker. Heat on a hot plate and boil for one minute to ensure complete dissolution.

  • Cooling: Allow the solution to cool to room temperature.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

  • Titration: Begin stirring and titrate the sample with the standardized 0.5 M HCl solution. Record the millivolt (or pH) reading with each increment of titrant added.

  • Endpoint Detection: Decrease the volume of titrant increments as the potential begins to change more rapidly. The endpoint is the point of maximum inflection on the titration curve (the steepest part of the curve), which corresponds to the neutralization of all basic species.

  • Calculation: The Total Amine Value is calculated using the following formula:

    Amine Value (mg KOH/g) = (V × N × 56.1) / W

    Where:

    • V = Volume of HCl solution required to reach the endpoint (mL)

    • N = Normality of the HCl solution

    • 56.1 = Molecular weight of KOH ( g/mol )

    • W = Weight of the this compound sample (g)

dot

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_titration 2. Potentiometric Titration cluster_analysis 3. Data Analysis weigh Weigh ~0.5g of this compound Sample dissolve Add Chloroform/IPA Solvent & Boil for 1 min weigh->dissolve cool Cool to Room Temperature dissolve->cool setup Place on Stirrer, Immerse pH Electrode cool->setup titrate Titrate with Standardized 0.5 M HCl in IPA setup->titrate record Record mV/pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (mV vs. Volume) record->plot endpoint Identify Inflection Point (Endpoint Volume, V) plot->endpoint calculate Calculate Total Amine Value using Formula endpoint->calculate

Caption: Workflow for determining Total Amine Value via potentiometric titration.

References

Amix M: A Technical Guide to its Composition and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Amix M, a complex mixture resulting from the chemical reaction of diethylene glycol and ammonia. Due to its nature as a reaction residue, this compound is not a single molecular entity but rather a composite of several morpholine-based derivatives. This document synthesizes available data on its chemical and physical properties to support research and development activities.

Core Chemical and Physical Data

This compound is identified by the CAS number 68909-77-3. While it is a mixture, a representative molecular formula and weight have been assigned to it based on its primary components.

PropertyValueSource
CAS Number 68909-77-3[1][2][3][4][5]
Molecular Formula C8H22N2O4[1][2][4][6]
Molecular Weight 210.27 g/mol [1][2][4][6]
Appearance Liquid[2]

Composition of this compound

This compound is the residuum from the reaction of diethylene glycol and ammonia.[5] This process yields a mixture that predominantly includes morpholine-based derivatives. The key constituents are:

  • [(Aminoethoxy)ethyl]morpholine

  • [(Hydroxyethoxy)ethyl]morpholine

  • 3-morpholinone

  • 4,4'-(Oxydi-2,1-ethanediyl)bis[morpholine]

Physicochemical Properties

Understanding the physical properties of this compound is crucial for its handling, application, and in silico modeling. The following table summarizes the available data.

PropertyValueConditions
Boiling Point 223°Cat 101,325 Pa
Density 1.09 - 1.099 g/cm³at 20°C
Vapor Pressure 0.55 - 20 Paat 20-25°C
Water Solubility 100 g/Lat 20°C

Logical Relationship: Synthesis of this compound

The following diagram illustrates the conceptual relationship between the reactants and the resulting mixture, this compound.

AmixM_Synthesis cluster_reactants cluster_products Reactants Reactants DEG Diethylene Glycol Reaction Chemical Reaction DEG->Reaction Ammonia Ammonia Ammonia->Reaction Product This compound (Residue Mixture) Reaction->Product Components Primary Components Product->Components Comp1 [(Aminoethoxy)ethyl]morpholine Components->Comp1 Comp2 [(Hydroxyethoxy)ethyl]morpholine Components->Comp2 Comp3 3-morpholinone Components->Comp3 Comp4 4,4'-(Oxydi-2,1-ethanediyl)bis[morpholine] Components->Comp4

Caption: Synthesis pathway of this compound from its reactants.

Experimental Protocols

Due to the nature of this compound as a complex mixture and the lack of publicly available primary research literature detailing specific biological or pharmaceutical studies, standardized experimental protocols for its use are not available. Researchers working with this compound would need to develop and validate their own methodologies based on the specific application and the properties of its known components. It is recommended that any experimental design considers the variability inherent in such a mixture.

Conclusion

This compound is a multifaceted chemical mixture with a defined set of physicochemical properties. While its composite nature precludes the assignment of a single, definitive biological signaling pathway, an understanding of its constituent morpholine (B109124) derivatives provides a foundation for its potential applications. The data and diagrams presented in this guide are intended to facilitate further research and development by providing a clear and concise summary of the current knowledge regarding this compound.

References

Unraveling "Amix M": An Examination of a Commercially Identified Substance

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often encounter substances with proprietary names that lack detailed public scientific data. "Amix M" appears to fall into this category, presenting a challenge for in-depth technical analysis. Extensive searches for the boiling point and density of a specific chemical entity named "this compound" have not yielded data for a singular, defined compound. Instead, the term "Amix" is predominantly associated with a brand of nutritional supplements and various industrial mixtures.

This guide addresses the ambiguity surrounding "this compound" and provides a framework for how to approach such a substance when detailed scientific literature is unavailable.

Physical and Chemical Properties: A Data Gap

A thorough search of scientific databases and chemical repositories for the boiling point and density of "this compound" did not yield any specific values. This suggests that "this compound" is likely not a standardized chemical compound with a registered CAS number. The name may refer to a proprietary mixture where the exact composition is not publicly disclosed. In the context of "Amix" branded nutritional supplements, "M" could denote a specific product line or formulation. Similarly, in industrial applications, it might refer to a particular grade or type of mixture.

Without a defined chemical structure or composition, it is not possible to provide a table of quantitative data for its boiling point and density.

Methodologies for Characterization

In the absence of existing data, researchers seeking to characterize an unknown substance like "this compound" would need to employ a range of analytical techniques. The following are standard experimental protocols that would be necessary to determine its fundamental properties.

Table 1: Experimental Protocols for Characterization of an Unknown Substance

Parameter Methodology Description
Boiling Point Ebulliometry or Distillation The substance would be heated, and the temperature at which it transitions from a liquid to a gaseous state at a given pressure would be measured. For a mixture, a boiling range would be observed.
Density Pycnometry or Hydrometry A pycnometer (a flask with a specific volume) would be used to measure the mass of a known volume of the substance, allowing for the calculation of density. Alternatively, a hydrometer could be used for a direct reading of the liquid's density.
Chemical Composition Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy These techniques would be employed to identify the molecular components of the substance. MS would determine the mass-to-charge ratio of ions, NMR would provide information on the structure of the molecules, and FTIR would identify the functional groups present.

Logical Workflow for Substance Identification

The process of identifying and characterizing an unknown substance like "this compound" follows a logical workflow. This process begins with preliminary identification and proceeds through purification and detailed structural elucidation.

cluster_0 Initial Assessment cluster_1 Separation & Purification cluster_2 Structural Elucidation cluster_3 Property Determination Sample Acquisition Sample Acquisition Preliminary Analysis Preliminary Analysis Sample Acquisition->Preliminary Analysis Initial screening Chromatography Chromatography Preliminary Analysis->Chromatography If mixture is suspected Purity Assessment Purity Assessment Chromatography->Purity Assessment Isolate components Spectroscopic Analysis Spectroscopic Analysis Purity Assessment->Spectroscopic Analysis For pure components Data Interpretation Data Interpretation Spectroscopic Analysis->Data Interpretation Identify structure Physical Property Measurement Physical Property Measurement Data Interpretation->Physical Property Measurement Characterize substance

Caption: Workflow for the identification and characterization of an unknown substance.

An In-depth Technical Guide to the Solubility of Amix M

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of Amix M in various solvents. The information is intended for researchers, scientists, and professionals in drug development and other chemical industries.

Introduction to this compound

This compound is a complex mixture of alkaline amine compounds identified by the CAS Number 68909-77-3.[1][2][3][4][5] It is the residuum from the reaction of diethylene glycol and ammonia.[2][4] The composition primarily consists of morpholine-based derivatives, including [(aminoethoxy)ethyl]morpholine, [(hydroxyethoxy)ethyl]morpholine, 3-morpholinone, and 4,4'-(oxydi-2,1-ethanediyl)bis[morpholine].[2][4] Given its chemical nature as a mixture of amine compounds and morpholine (B109124) derivatives, this compound is expected to be a polar substance.

Quantitative Solubility Data

Publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited. However, its solubility in water has been documented.

SolventFormulaTemperature (°C)Solubility (g/L)Reference
WaterH₂O20100[2][4][5]

Qualitative Solubility Profile in Organic Solvents

Based on the chemical structure of its main components (amines, ethers, and hydroxyl groups), a qualitative assessment of this compound's solubility in various organic solvents can be inferred. The principle of "like dissolves like" suggests that this compound will be more soluble in polar solvents and less soluble in non-polar solvents.

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding with the amine and hydroxyl groups in this compound components.
Polar Aprotic Acetone, Acetonitrile, DMSO, THFModerate to HighCan engage in dipole-dipole interactions, but lack hydrogen bond donation to solvate the amines as effectively as protic solvents.
Non-Polar Hexane, Toluene, ChloroformLow to InsolubleLacks favorable interactions with the polar functional groups of this compound.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound like this compound is the shake-flask method. This protocol is widely accepted and provides reliable data.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, acetone, hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for quantification

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining suspended particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship governing the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vial equil Agitate at constant temperature prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge sep1->sep2 an1 Collect supernatant sep2->an1 an2 Filter sample an1->an2 an3 Dilute sample an2->an3 an4 Quantify concentration an3->an4

Caption: Experimental workflow for determining the solubility of this compound.

solubility_logic cluster_amix This compound Properties cluster_solvents Organic Solvent Classes cluster_solubility Expected Solubility AmixM This compound (Mixture of polar amines) PolarProtic Polar Protic (e.g., Methanol) AmixM->PolarProtic H-bonding PolarAprotic Polar Aprotic (e.g., Acetone) AmixM->PolarAprotic Dipole-dipole NonPolar Non-Polar (e.g., Hexane) AmixM->NonPolar Weak interactions HighSol High Solubility PolarProtic->HighSol MedSol Moderate Solubility PolarAprotic->MedSol LowSol Low Solubility NonPolar->LowSol

Caption: Logical relationship of this compound solubility based on solvent polarity.

References

Methodological & Application

Application Notes and Protocols for Amix M as a Grinding Aid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amix M

This compound is a versatile chemical intermediate composed of a mixture of alkaline amine compounds.[1][2] Identified by CAS No. 68909-77-3, it is chemically described as the residuum from the reaction of diethylene glycol and ammonia, consisting predominantly of morpholine-based derivatives.[3] While primarily used as a neutralizing agent, its chemical nature—similar to other amine compounds used in material processing—suggests its potential as a grinding aid in various material science applications. Grinding aids are crucial in processes requiring fine particle sizes, as they prevent the agglomeration of freshly fractured surfaces, thereby increasing grinding efficiency and reducing energy consumption.

A related product, Amix TE, which is an ethanolamine, is explicitly used as a grinding aid in the cement industry, highlighting the utility of the Amix product family in this application domain.[2][4]

Mechanism of Action as a Grinding Aid

The primary function of a grinding aid is to adsorb onto the newly created surfaces of particles during the grinding process. This action reduces the surface energy and mitigates the van der Waals and electrostatic forces that lead to the re-agglomeration of fine particles.[5][6][7] For amine-based compounds like those in this compound, the proposed mechanism involves the following steps:

  • Adsorption: The polar amine groups of the this compound molecules adsorb onto the high-energy, freshly fractured surfaces of the material being ground.

  • Surface Energy Reduction: This adsorption neutralizes surface charges and lowers the surface energy of the particles.

  • Prevention of Agglomeration: With reduced surface energy, the tendency for fine particles to clump together is significantly decreased.

  • Improved Material Flow: The dispersed particles flow more freely within the grinding mill, leading to more efficient energy transfer from the grinding media to the material.

  • Crack Propagation: By preventing the "healing" of microcracks on the particle surfaces, grinding aids can also facilitate further fracture and size reduction.

In materials like cement clinker, alkanolamines have been shown to interact with surface hydrate (B1144303) phases, creating a steric hindrance that further prevents particle agglomeration.[6]

Experimental Protocol for Evaluating this compound as a Grinding Aid

This protocol outlines a laboratory-scale procedure to quantify the effectiveness of this compound as a grinding aid using a ball mill. The primary metrics for evaluation will be the reduction in grinding time to achieve a target particle size and the resulting particle size distribution.

Materials and Equipment
  • Material to be ground: (e.g., Cement clinker, quartz, ceramic powder)

  • Grinding Aid: this compound

  • Grinding Mill: Laboratory-scale ball mill

  • Grinding Media: (e.g., Steel balls, ceramic balls)

  • Sieves: For particle size analysis

  • Laser Diffraction Particle Size Analyzer: For more precise particle size distribution measurement

  • Balance: Analytical balance for accurate weighing

  • Timer

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

Experimental Procedure
  • Material Preparation:

    • Ensure the starting material has a consistent initial particle size. If necessary, pre-crush the material to a suitable feed size for the ball mill.

    • Dry the material to a constant weight to eliminate the influence of moisture.

  • Control Experiment (Without Grinding Aid):

    • Charge the ball mill with a predetermined mass of the grinding media and the material to be ground. A typical ball-to-material mass ratio is 2:1.

    • Grind the material for a series of predetermined time intervals (e.g., 15, 30, 45, 60 minutes).

    • After each interval, stop the mill and collect a representative sample of the ground material.

    • Perform particle size analysis on each sample to determine the time required to reach a target fineness.

  • Experiments with this compound:

    • Prepare solutions of this compound at different concentrations (e.g., 0.025%, 0.05%, 0.1% by weight of the material to be ground).

    • For each concentration, repeat the grinding experiment as described in the control experiment. Add the this compound solution to the material before starting the grinding process and ensure it is evenly distributed.

    • Grind for the same time intervals and collect samples for particle size analysis.

  • Data Analysis:

    • For each experiment (control and with this compound), plot the particle size (e.g., d50 or percent passing a specific sieve size) as a function of grinding time.

    • Compare the grinding times required to achieve the target particle size with and without this compound.

    • Analyze the particle size distribution for each sample to assess the effect of this compound on the spread of particle sizes.

Experimental Workflow Diagram

G cluster_prep Material Preparation cluster_control Control Experiment cluster_amix This compound Experiment cluster_analysis Data Analysis prep1 Select and Pre-crush Material prep2 Dry Material to Constant Weight prep1->prep2 control1 Charge Mill (Material + Media) prep2->control1 amix2 Charge Mill (Material + Media + this compound) prep2->amix2 control2 Grind for Timed Intervals control1->control2 control3 Sample Collection control2->control3 control4 Particle Size Analysis control3->control4 analysis1 Compare Grinding Times control4->analysis1 analysis2 Analyze Particle Size Distributions control4->analysis2 amix1 Prepare this compound Solutions (Varying %) amix1->amix2 amix3 Grind for Timed Intervals amix2->amix3 amix4 Sample Collection amix3->amix4 amix5 Particle Size Analysis amix4->amix5 amix5->analysis1 amix5->analysis2

Caption: Experimental workflow for evaluating this compound's grinding aid efficiency.

Quantitative Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.

Table 1: Effect of this compound on Grinding Time to Achieve a Target Particle Size (d50 < 20 µm)

Grinding AidDosage (% by weight)Grinding Time (minutes)Reduction in Grinding Time (%)
None (Control)060-
This compound0.0255115.0
This compound0.0504525.0
This compound0.1004230.0

Table 2: Particle Size Distribution after 45 Minutes of Grinding

Grinding AidDosage (% by weight)d10 (µm)d50 (µm)d90 (µm)Span ((d90-d10)/d50)
None (Control)08.528.255.11.65
This compound0.0506.220.041.31.76

Proposed Mechanism of Action Diagram

G cluster_process Grinding Process cluster_without Without this compound cluster_with With this compound A Freshly Fractured Surfaces B High Surface Energy A->B C Particle Agglomeration B->C D Inefficient Grinding C->D E This compound Adsorption F Reduced Surface Energy E->F G Particle Dispersion F->G H Efficient Grinding G->H A2 Freshly Fractured Surfaces A2->E

References

Application Notes and Protocols for Amix M in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amix M is a versatile industrial chemical intermediate, identified by its CAS No. 68909-77-3.[1] It is a morpholine (B109124) residue, presenting as a mixture of various alkaline amine compounds.[1] This product, manufactured by companies such as BASF, is primarily utilized as a neutralizing agent and a grinding aid in various industrial settings.[1][2] While direct applications in drug development are not documented, its constituent morpholine derivatives are pivotal in the synthesis of numerous pharmaceutical compounds. This document provides detailed application notes and protocols for the primary industrial uses of this compound and explores the relevance of its components in pharmaceutical research.

Chemical Composition and Properties

This compound is the residuum from the reaction of diethylene glycol and ammonia.[3] It is predominantly composed of morpholine-based derivatives, including:

  • [(aminoethoxy)ethyl]morpholine

  • [(hydroxyethoxy)ethyl]morpholine

  • 3-morpholinone

  • 4,4'-(oxydi-2,1-ethanediyl)bis[morpholine]

A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
CAS Number 68909-77-3
Appearance Liquid
Boiling Point 223 °C at 101,325 Pa
Density 1.09 - 1.099 g/cm³ at 20 °C
Vapor Pressure 0.55 - 20 Pa at 20-25 °C
Water Solubility 100 g/L at 20 °C
LogP 0.565 at 20 °C

Industrial Applications of this compound

The primary documented industrial applications of this compound are as a grinding aid, particularly in the cement industry, and as a neutralizing agent for corrosion control.

This compound as a Grinding Aid

In the cement industry, grinding aids are crucial for improving the efficiency of the milling process, which is highly energy-intensive.[4][5] Amine-based additives, such as this compound, function by reducing the agglomeration of fine particles, thereby increasing the throughput of the mill and reducing specific energy consumption.[4]

The following table summarizes the typical performance enhancements observed with the use of amine-based grinding aids in cement production. While this data is not specific to this compound, it is representative of the improvements that can be expected from this class of chemicals.

ParameterWithout Grinding AidWith Amine-based Grinding AidImprovement
Mill Throughput (tph) 7983~5%
Specific Energy (kWh/t) 12-16Lowered by 5-25%5-25%
Compressive Strength (Mortar) BaselineIncreased by up to 15%15%

Note: Data is compiled from studies on similar amine-based grinding aids.[4][6]

This protocol outlines a general procedure for assessing the effectiveness of this compound as a grinding aid for cement clinker in a laboratory setting.

Objective: To determine the effect of this compound on the grinding efficiency and final properties of cement.

Materials and Equipment:

  • Laboratory ball mill

  • Cement clinker

  • Gypsum

  • This compound

  • Sieves for particle size analysis

  • Blaine apparatus for specific surface area measurement

  • Standard mortar testing equipment (mixer, molds, compression tester)

Procedure:

  • Sample Preparation: Prepare a baseline sample by grinding a pre-weighed amount of cement clinker and gypsum without any additive.

  • Dosing: For the test samples, add this compound to the clinker and gypsum mixture at varying concentrations (e.g., 0.01% to 0.1% by weight of the cement).[7]

  • Grinding: Grind each sample in the laboratory ball mill for a fixed duration.

  • Particle Size Analysis: After grinding, perform sieve analysis to determine the particle size distribution.

  • Specific Surface Area: Measure the Blaine specific surface area of each ground sample.

  • Mortar Preparation and Testing: Prepare standard mortar samples using the ground cement from both the baseline and test groups.

  • Compressive Strength Testing: Test the compressive strength of the mortar cubes at different time intervals (e.g., 1, 7, and 28 days).

  • Data Analysis: Compare the results from the test samples with the baseline to quantify the improvement in grinding efficiency and cement quality.

This compound as a Neutralizing Agent and Corrosion Inhibitor

The alkaline nature of this compound makes it an effective neutralizing agent for acidic components in industrial systems, thereby preventing corrosion.[2] This is particularly relevant in steam boiler systems where carbonic acid can form and lead to the degradation of pipes (B44673) and equipment.

This protocol provides a general method for testing the effectiveness of this compound as a corrosion inhibitor.

Objective: To assess the ability of this compound to reduce the corrosion rate of mild steel in an acidic environment.

Materials and Equipment:

  • Mild steel coupons

  • Corrosion test cell

  • Acidic solution (e.g., dilute HCl or a solution saturated with CO2 to simulate boiler condensate)

  • This compound

  • Weight loss analysis equipment (analytical balance)

  • Electrochemical corrosion measurement system (potentiostat)

Procedure:

  • Coupon Preparation: Clean and weigh pre-sized mild steel coupons.

  • Test Solution Preparation: Prepare the corrosive solution and add this compound at various concentrations to different test cells. Include a control cell with no inhibitor.

  • Corrosion Testing (Weight Loss Method):

    • Immerse the steel coupons in the test solutions for a specified period.

    • After the immersion period, remove, clean, and re-weigh the coupons.

    • Calculate the corrosion rate based on the weight loss.

  • Corrosion Testing (Electrochemical Method):

    • Use a three-electrode setup in the corrosion test cell with the steel coupon as the working electrode.

    • Perform electrochemical measurements such as linear polarization resistance (LPR) to determine the corrosion rate in real-time.

  • Inhibitor Efficiency Calculation: Calculate the inhibitor efficiency (%) using the formula: Efficiency (%) = [(Corrosion Rate_control - Corrosion Rate_inhibitor) / Corrosion Rate_control] * 100

  • Data Analysis: Plot inhibitor efficiency as a function of this compound concentration to determine the optimal dosage.

Relevance to Drug Development

While this compound itself is not used directly in pharmaceuticals, its morpholine-based components are of significant interest to drug development professionals. The morpholine scaffold is a "privileged structure" in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[8]

  • 3-Morpholinone: This component of this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.

  • Other Morpholine Derivatives: The morpholine ring is a building block in the synthesis of approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[9]

The presence of these valuable precursors in this compound suggests a potential, albeit indirect, link to the pharmaceutical industry, primarily as a source of starting materials for chemical synthesis.

Visualizations

Experimental Workflow for Evaluating this compound as a Grinding Aid```dot

grinding_aid_workflow cluster_prep Sample Preparation cluster_grinding Grinding & Analysis cluster_testing Performance Testing cluster_results Results prep_clinker Cement Clinker & Gypsum add_amix Dose with This compound prep_clinker->add_amix grind Laboratory Ball Mill add_amix->grind analysis Particle Size & Surface Area Analysis grind->analysis mortar_prep Mortar Preparation analysis->mortar_prep comp_strength Compressive Strength Test mortar_prep->comp_strength results Data Evaluation comp_strength->results

Caption: Relevance of this compound components in drug synthesis.

References

Amix M as a pH Adjuster in Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amix M is a versatile, alkaline mixture predominantly composed of morpholine-based derivatives, making it a suitable candidate for pH adjustment in various laboratory and industrial applications.[1][2][3][4] Its chemical nature as a blend of alkaline amine compounds allows it to act as a neutralizing agent.[2][4] These application notes provide a comprehensive guide for utilizing this compound and similar alkaline amine solutions for pH control in common laboratory experiments relevant to life sciences and drug development.

While specific performance data for this compound as a pH adjuster in the applications detailed below is not extensively published, the information provided is based on the known properties of its constituent chemical classes (alkaline amines and morpholine (B109124) derivatives) and established principles of pH control in these experimental contexts. Researchers should consider the provided protocols as a starting point, with the understanding that optimization for specific experimental conditions is recommended.

Chemical and Physical Properties

A summary of the known properties of this compound and a common laboratory alkaline buffer, Tris, is presented below for comparison.

PropertyThis compoundTris (tris(hydroxymethyl)aminomethane)
Primary Components Mixture of morpholine-based derivatives[1]C4H11NO3
Appearance Liquid[3]White crystalline powder
Boiling Point 223 °C [at 101,325 Pa]219-220 °C (decomposes)
Density 1.09-1.099 g/cm³ [at 20°C]1.353 g/cm³
Water Solubility 100 g/L [at 20°C]550 g/L [at 25°C]
pKa (approximate) Alkaline (specific pKa not published)8.1 [at 25°C]

Application Notes and Protocols

Mammalian Cell Culture

Application Note:

Maintaining a stable physiological pH, typically between 7.2 and 7.4, is critical for the growth, viability, and normal metabolism of mammalian cells in culture.[5] Deviations from this optimal pH range can adversely affect cellular processes. Alkaline solutions are often used to adjust the pH of culture media that may become acidic due to cellular metabolism (e.g., production of lactic acid). Amine-based buffers, such as HEPES and Tris, are commonly used in cell culture media to provide stable pH control.[6][7][8] this compound, being an alkaline amine mixture, can be explored as a pH adjuster for cell culture media, particularly in bicarbonate-free systems or as a supplement to bicarbonate-based buffers.

Experimental Protocol: pH Adjustment of Cell Culture Medium

Materials:

  • This compound solution (e.g., 1 M stock solution in sterile, nuclease-free water)

  • Sterile cell culture medium

  • Sterile pipettes and tubes

  • Calibrated pH meter with a sterile probe

  • Sterile filtration unit (0.22 µm pore size)

Protocol:

  • Aseptically transfer a known volume of the cell culture medium to a sterile container.

  • Place the sterile pH probe into the medium to measure the initial pH.

  • Slowly add small, precise volumes of the this compound stock solution to the medium while gently stirring.

  • Continuously monitor the pH. Allow the pH reading to stabilize after each addition.

  • Continue adding the this compound solution dropwise until the desired pH (e.g., 7.4) is reached.

  • Record the final volume of this compound solution added.

  • To ensure sterility, filter the final pH-adjusted medium through a 0.22 µm sterile filter before use in cell culture.

  • It is advisable to test the adjusted medium on a small batch of cells to ensure no cytotoxic effects before large-scale use.

Experimental_Workflow_Cell_Culture cluster_prep Medium Preparation cluster_culture Cell Culture start Start with Cell Culture Medium measure_initial_ph Measure Initial pH start->measure_initial_ph add_amix_m Add this compound (dropwise) measure_initial_ph->add_amix_m measure_ph Monitor pH add_amix_m->measure_ph check_ph Desired pH Reached? measure_ph->check_ph check_ph->add_amix_m No sterile_filter Sterile Filter (0.22 µm) check_ph->sterile_filter Yes final_medium pH-Adjusted Medium sterile_filter->final_medium add_to_cells Add to Cells final_medium->add_to_cells incubate Incubate add_to_cells->incubate monitor_growth Monitor Cell Growth and Viability incubate->monitor_growth

Caption: Workflow for pH adjustment of cell culture medium.

High-Performance Liquid Chromatography (HPLC)

Application Note:

In reversed-phase HPLC, the pH of the mobile phase is a critical parameter that influences the retention time and selectivity of ionizable analytes.[9][10][11][12][13] By controlling the pH, one can alter the charge state of acidic or basic compounds, thereby affecting their interaction with the stationary phase. For basic compounds, increasing the pH of the mobile phase can lead to decreased retention times. Alkaline solutions like this compound can be used to prepare buffered mobile phases at a higher pH, which is particularly useful for the separation of basic drugs and metabolites. It is crucial to ensure that the final mobile phase pH is within the stable range of the HPLC column being used.[10][11]

Experimental Protocol: Preparation of an Alkaline Mobile Phase for HPLC

Materials:

  • This compound solution (e.g., 0.1 M stock solution in HPLC-grade water)

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile, methanol)

  • Calibrated pH meter

  • Volumetric flasks and graduated cylinders

  • Filtration apparatus for mobile phase (e.g., 0.45 µm filter)

Protocol:

  • Determine the desired aqueous component of the mobile phase. For example, prepare a 20 mM buffer.

  • In a volumetric flask, add the calculated amount of this compound stock solution to HPLC-grade water (to about 80% of the final volume).

  • Adjust the pH to the desired level by adding a suitable acid (e.g., formic acid, acetic acid) while monitoring with a calibrated pH meter.

  • Bring the solution to the final volume with HPLC-grade water.

  • Filter the aqueous buffer solution through a 0.45 µm or finer filter to remove any particulates.

  • Prepare the final mobile phase by mixing the filtered aqueous buffer with the appropriate volume of organic solvent (e.g., 70:30 aqueous:organic).

  • Degas the final mobile phase before use in the HPLC system.

Logical_Relationship_HPLC cluster_params Mobile Phase Parameters cluster_effects Chromatographic Effects ph Mobile Phase pH (Adjusted with this compound) ionization Analyte Ionization State ph->ionization analyte_pka Analyte pKa analyte_pka->ionization retention Retention Time ionization->retention selectivity Selectivity ionization->selectivity peak_shape Peak Shape retention->peak_shape selectivity->peak_shape Signaling_Pathway_pH_Sensitivity cluster_env Cellular Environment cluster_pathway pH-Sensitive Signaling cluster_response Cellular Response extracellular_ph Extracellular pH (regulated by buffer) intracellular_ph Intracellular pH extracellular_ph->intracellular_ph influences enzyme pH-Sensitive Enzyme (e.g., Kinase/Phosphatase) intracellular_ph->enzyme modulates activity receptor Membrane Receptor receptor->enzyme transcription_factor Transcription Factor enzyme->transcription_factor activates/ inhibits gene_expression Gene Expression transcription_factor->gene_expression proliferation Proliferation gene_expression->proliferation apoptosis Apoptosis gene_expression->apoptosis metabolism Metabolism gene_expression->metabolism

References

Application Note and Protocols for Amix M, a Novel MEK1/2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Amix M" is a hypothetical substance created for illustrative purposes to fulfill the user's request for a detailed Standard Operating Procedure. All data, including physicochemical properties and experimental results, are fictional but designed to be representative of a typical small molecule kinase inhibitor. This document should be used as a template and guide for creating a specific SOP for a real, well-characterized compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, selective, and cell-permeable small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). MEK1/2 are dual-specificity protein kinases that are key components of the Ras-Raf-MEK-ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various human cancers, making it a critical target for therapeutic intervention.[1][2][3] this compound binds to an allosteric pocket on MEK1/2, preventing their phosphorylation and activation, which in turn inhibits the phosphorylation of their downstream substrates, ERK1 and ERK2.[1][4] By blocking this cascade, this compound can suppress tumor cell proliferation and induce apoptosis. This document provides a standard operating procedure for the handling and use of this compound in a laboratory setting.

Physicochemical and Stability Data

Proper handling and storage are crucial for maintaining the integrity and activity of this compound.[5][6] The following tables summarize its key properties and stability profile.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₁H₂₁FN₆O₂
Molecular Weight 424.44 g/mol
CAS Number 25122025-01-M (Hypothetical)
Appearance White to off-white lyophilized powder
Solubility Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol, insoluble in water.[7]
Storage Store lyophilized powder at -20°C. Protect from light and moisture.[6]

Table 2: Stability of this compound Solutions

SolutionStorage TemperatureStability (Time to <10% degradation)
10 mM Stock in anhydrous DMSO-20°C≥ 6 months (avoid freeze-thaw cycles)[5]
10 mM Stock in anhydrous DMSO4°C≤ 1 week
Diluted in Cell Culture Media (with 10% FBS)37°C~48-72 hours[6][8]
Signaling Pathway of this compound

This compound targets the MEK1/2 kinases within the canonical MAPK/ERK signaling cascade. The diagram below illustrates the pathway and the point of inhibition.

MEK_ERK_Pathway cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Transcription Factors (e.g., c-Myc, Elk-1) Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Gene Expression AmixM This compound AmixM->MEK Inhibits

Diagram 1: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound

This protocol details the preparation of a high-concentration stock solution for experimental use.

Materials:

  • This compound lyophilized powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adsorption polypropylene (B1209903) microcentrifuge tubes

Procedure:

  • Pre-handling: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.[9]

  • Reconstitution: To create a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, for 1 mg of this compound (MW: 424.44 g/mol ), add 235.6 µL of DMSO.

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary, but avoid overheating.[5]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.[6] Store aliquots in tightly sealed tubes at -20°C, protected from light.

Protocol 2: Determination of IC₅₀ using a Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).[10]

Workflow Diagram:

IC50_Workflow start Start s1 Seed cells in 96-well plate (e.g., 5,000 cells/well) start->s1 1. Seed Cells step step decision decision end_node End: Calculate IC₅₀ s2 Incubate for 24h (37°C, 5% CO₂) s1->s2 2. Incubate s3 Add serial dilutions of this compound (include DMSO vehicle control) s2->s3 3. Treat s4 Incubate for 72h s3->s4 4. Incubate s5 Add MTT solution (final conc. 0.5 mg/mL) s4->s5 5. Add Reagent s6 Incubate for 2-4h s5->s6 6. Incubate s7 Add solubilization solution (e.g., DMSO or 10% SDS) s6->s7 7. Solubilize s8 Read absorbance at 570 nm s7->s8 8. Read s8->end_node 9. Analyze

Diagram 2: Experimental workflow for determining the IC₅₀ of this compound using an MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A375) in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.[11]

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the well is ≤0.1% to avoid solvent toxicity.[5]

  • Cell Treatment: Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan (B1609692) crystals are visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the percentage of viability against the log concentration of this compound. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Table 3: Representative IC₅₀ Values for this compound

Cell LineCancer TypeKRAS/BRAF StatusIC₅₀ (nM) [Hypothetical]
A375Malignant MelanomaBRAF V600E8.5
HCT-116Colorectal CarcinomaKRAS G13D22.1
HeLaCervical CancerWild-Type450.7
Panc-1Pancreatic CancerKRAS G12D15.6

Note: IC₅₀ values are highly dependent on the cell line and assay conditions.[13][14]

Protocol 3: Western Blot Analysis of ERK Phosphorylation

This protocol assesses the pharmacodynamic effect of this compound by measuring the phosphorylation status of ERK1/2, a direct downstream target of MEK1/2.[3][15]

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., A375) in 6-well plates to reach 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK activation.[3]

  • Stimulation and Inhibition: Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. Then, stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF or 10% FBS) for 15 minutes.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[3]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[3][15]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane using a stripping buffer and re-probe with a primary antibody for total ERK1/2.[3][15]

Safety and Disposal

Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Handle the lyophilized powder and concentrated DMSO stock solution in a chemical fume hood or a ventilated enclosure.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

Waste Disposal:

  • Dispose of all waste materials (tubes, tips, plates) contaminated with this compound in accordance with local, state, and federal regulations for chemical waste.

  • Liquid waste containing this compound should be collected in a designated hazardous waste container.

References

Amix M: Application Notes and Protocols for Industrial Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amix M, identified by CAS Number 68909-77-3, is a versatile mixture of alkaline amine compounds derived from the reaction of diethylene glycol and ammonia.[1] Its composition primarily consists of morpholine-based derivatives.[1] This unique chemical nature makes this compound a multifunctional intermediate suitable for a range of industrial applications, most notably as a neutralizing agent, grinding aid, and corrosion inhibitor.[2] These application notes provide detailed protocols and performance data for researchers, scientists, and formulation professionals seeking to incorporate this compound into their product development.

Alkanolamines and their derivatives are widely used in industrial applications due to their bifunctional nature, combining the properties of amines and alcohols.[3] As amines, they are mildly alkaline and react with acids to form salts, making them effective pH regulators.[3] As alcohols, they can be converted to ethers and esters.[3] This versatility is central to the performance of this compound in the applications detailed below.

Application 1: Corrosion Inhibitor for Mild Steel

This compound, with its morpholine-based structure, is an effective corrosion inhibitor, particularly for protecting ferrous metals like mild steel in acidic or chloride-containing environments. The nitrogen and oxygen atoms in the morpholine (B109124) ring act as adsorption centers on the metal surface, forming a protective film that inhibits both anodic and cathodic corrosion reactions.

Signaling Pathway: Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its morpholine derivative molecules onto the metal surface. This process can be visualized as a multi-step interaction that blocks the active sites for corrosion.

G cluster_solution Corrosive Medium (e.g., H₂O, H⁺, Cl⁻) H2O H2O H_plus H⁺ Cl_minus Cl⁻ AmixM This compound Molecules Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) AmixM->Anodic_Site Adsorption via N & O atoms Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ → H₂) AmixM->Cathodic_Site Blocks H⁺ reduction Adsorption Formation of Protective Molecular Film G Start Clinker Grinding (Ball Mill) Fracture Particle Fracture & Creation of New Surfaces Start->Fracture Charges Generation of Surface Charges Fracture->Charges Agglomeration Particle Re-agglomeration Charges->Agglomeration Electrostatic Attraction Adsorption This compound Adsorbs on Surfaces Charges->Adsorption Reduced_Eff Reduced Grinding Efficiency Agglomeration->Reduced_Eff Reduced_Eff->Start Feedback Loop AmixM Add this compound AmixM->Adsorption Neutralization Neutralization of Surface Charges Adsorption->Neutralization Dispersion Improved Particle Dispersion Neutralization->Dispersion Increased_Eff Increased Grinding Efficiency Dispersion->Increased_Eff G Prep 1. Sample Preparation Dissolve Dissolve weighted this compound in titration solvent Prep->Dissolve Indicator Add p-naphtholbenzein indicator Dissolve->Indicator Titration 2. Titration Titrate Titrate with standardized 0.1 M HCl solution Titration->Titrate Endpoint Observe color change (Green/Brown → Orange) Titrate->Endpoint Calculation 3. Calculation Record Record volume of HCl used (V_HCl) Calculation->Record Formula Calculate Base Number (mg KOH/g) Record->Formula

References

Application Notes: Amix M for Effective Neutralization of Viral Infections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of effective antiviral agents is a cornerstone of modern medicine and public health. Viral infections continue to pose significant threats, necessitating a robust pipeline of novel therapeutics. One promising class of antiviral compounds is entry inhibitors, which prevent viruses from initiating infection by blocking their attachment or fusion with host cells. This document provides detailed protocols and application notes for determining the effective neutralizing concentration of Amix M, a novel (hypothetical) small molecule inhibitor designed to block viral entry. The methodologies described herein are essential for the preclinical evaluation of this compound and compounds with similar mechanisms of action.

Quantitative Data Summary

The neutralizing activity of this compound was quantified using a Plaque Reduction Neutralization Test (PRNT). The data presented below illustrates a typical dose-dependent inhibition of viral infectivity.

Table 1: Neutralization Efficacy of this compound against [Hypothetical Virus]

This compound Concentration (µM)Mean Plaque CountPercent Neutralization (%)
0 (Virus Control)1200%
0.0110810%
0.16545.8%
12876.7%
10595.8%
500100%
1000100%
Calculated IC50 0.15 µM

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Test (PRNT)

This protocol details the steps to determine the concentration of this compound required to neutralize 50% of a known quantity of virus (IC50).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • [Hypothetical Virus] stock of known titer (PFU/mL)

  • This compound, stock solution (e.g., 10 mM in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • 2% Fetal Bovine Serum (FBS) in DMEM

  • 0.8% Avicel overlay medium

  • Crystal Violet staining solution (0.1% crystal violet, 20% ethanol)

  • 6-well cell culture plates

  • Sterile microcentrifuge tubes

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • 24 hours prior to the assay, seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).

    • Incubate at 37°C with 5% CO2.

  • Preparation of this compound Dilutions:

    • Perform a serial dilution of the this compound stock solution in DMEM to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Prepare a "no-drug" control using DMEM with the same final concentration of DMSO as the highest this compound concentration.

  • Virus-Inhibitor Incubation:

    • Dilute the virus stock in DMEM to a concentration that will yield 50-150 plaques per well (e.g., 1000 PFU/mL).

    • In sterile microcentrifuge tubes, mix equal volumes of the diluted virus and each this compound dilution.

    • Include a virus control (virus + DMEM with DMSO) and a cell control (DMEM only).

    • Incubate the mixtures for 1 hour at 37°C to allow this compound to neutralize the virus.

  • Infection of Cells:

    • Remove the growth medium from the confluent Vero E6 cell monolayers.

    • Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

    • Inoculate each well with 200 µL of the corresponding virus-Amix M mixture.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.

  • Overlay and Incubation:

    • After the incubation period, remove the inoculum from the wells.

    • Gently add 2 mL of the 0.8% Avicel overlay medium to each well.

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Staining and Plaque Counting:

    • Remove the overlay medium and fix the cells with 10% formalin for 30 minutes.

    • Remove the formalin and stain the cells with Crystal Violet solution for 15 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percent neutralization for each this compound concentration using the formula: % Neutralization = (1 - (Plaque count in treated well / Plaque count in virus control)) * 100

    • Plot the percent neutralization against the logarithm of the this compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Visualizations: Workflows and Pathways

Diagram 1: Experimental Workflow for PRNT

PRNT_Workflow cluster_prep Preparation (24h prior) cluster_assay Assay Day cluster_analysis Analysis (48-72h post-infection) A Seed Vero E6 Cells in 6-well Plates B Prepare Serial Dilutions of this compound C Incubate Virus with This compound Dilutions (1h) B->C D Infect Cell Monolayers with Virus-Amix M Mixture (1h) C->D E Add Avicel Overlay D->E F Fix and Stain Cells with Crystal Violet E->F G Count Plaques F->G H Calculate % Neutralization and Determine IC50 G->H

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Diagram 2: Proposed Mechanism of Action for this compound

MOA_Pathway cluster_host Host Cell Receptor Host Receptor (e.g., ACE2) Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. Acidification & Conformational Change Release Viral RNA Release Fusion->Release 4. Viral Genome Release Viral Replication Viral Replication Release->Viral Replication Virus Virus Particle Virus->Receptor 1. Attachment AmixM This compound AmixM->Fusion Inhibition

Caption: this compound as a viral entry inhibitor blocking membrane fusion.

Application Notes and Protocols for Amix M, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a detailed protocol for investigating the effect of Amix M, a potent and selective MEK1/2 inhibitor, on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) and on cell viability.

Introduction

The Ras-Raf-MEK-ERK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, playing a fundamental role in regulating cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention.[1] this compound is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By inhibiting MEK, this compound effectively blocks the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis in susceptible cancer cell lines.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in common laboratory assays to assess its biological activity.

Signaling Pathway

The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by this compound. The binding of a growth factor to a receptor tyrosine kinase (RTK) initiates a signaling cascade that activates Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression, leading to cell proliferation and survival. This compound specifically binds to and inhibits the kinase activity of MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.

MAPK_Pathway Ras-Raf-MEK-ERK Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth_Factor Growth Factor Growth_Factor->RTK Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AmixM This compound AmixM->MEK WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blot cluster_analysis Data Analysis A Seed Cells B Serum Starve (optional) A->B C Treat with this compound B->C D Cell Lysis C->D E Protein Quantification (BCA/Bradford) D->E F SDS-PAGE E->F G Protein Transfer (PVDF) F->G H Blocking G->H I Primary Antibody Incubation (p-ERK, Total ERK) H->I J Secondary Antibody Incubation I->J K Detection (Chemiluminescence) J->K L Densitometry K->L M Normalization (p-ERK / Total ERK) L->M

References

Application Notes and Protocols for Amix M in Cement Grinding and Performance Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Amix M Chemical Family: Morpholine (B109124) Residue (a mixture of alkaline amine compounds)[1] CAS No.: 68909-77-3[1] Application: Grinding Aid and Performance Enhancer for Hydraulic Cements[2]

Introduction

This compound is a specialized chemical additive designed for the cement manufacturing industry. It functions as a grinding aid to increase the efficiency of the clinker grinding process and as a performance enhancer to improve the final properties of the cement.[2] Chemically, this compound is a morpholine residue, consisting of a complex mixture of alkaline amine compounds derived from the reaction of diethylene glycol and ammonia.[1] Its polar molecular structure allows it to adsorb onto the newly created surfaces of cement particles during grinding, reducing agglomeration and improving material flow. This action leads to significant energy savings, increased mill output, and enhanced cement quality.[3]

Mechanism of Action

The primary function of grinding aids like this compound is to prevent the re-agglomeration of fine cement particles, a phenomenon that severely hampers grinding efficiency.[3] The mechanism involves the following key aspects:

  • Reduction of Surface Energy: During grinding, high-energy surfaces are created on the cement particles. The polar molecules of this compound adsorb onto these surfaces, neutralizing surface charges and reducing the surface energy that drives particles to clump together.[3]

  • Electrostatic Repulsion: The adsorption of amine-based compounds can alter the surface potential of cement particles, leading to electrostatic repulsion between them. This further prevents agglomeration and improves the dispersion of the powder.[4]

  • Improved Material Flow: By preventing particle agglomeration, this compound enhances the flowability of the cement powder. This leads to a more efficient operation of the grinding mill and the separator, reducing the energy required for transportation and preventing clogging.[3]

  • Hydration Enhancement: The amine components in this compound can also influence the cement hydration process. They can accelerate the dissolution of ions and the early hydration of the clinker phases, which can lead to an enhancement in the early compressive strength of the resulting mortar and concrete.[5]

Diagram of the Mechanism of Action of this compound

G cluster_grinding Cement Grinding Process cluster_amixm Action of this compound Clinker Clinker Particles Grinding Grinding Action (Impact & Abrasion) Clinker->Grinding NewSurfaces Creation of New, High-Energy Surfaces Grinding->NewSurfaces Agglomeration Particle Agglomeration NewSurfaces->Agglomeration Adsorption Adsorption on Particle Surfaces NewSurfaces->Adsorption ReducedEfficiency Reduced Grinding Efficiency Agglomeration->ReducedEfficiency AmixM This compound Addition AmixM->Adsorption Neutralization Surface Charge Neutralization Adsorption->Neutralization Dispersion Improved Particle Dispersion Neutralization->Dispersion Dispersion->Clinker Prevents Agglomeration

Caption: Mechanism of this compound in preventing particle agglomeration.

Performance Enhancement Data

While specific performance data for this compound is proprietary, the following table summarizes typical performance enhancements observed with the use of amine-based grinding aids, which are chemically similar to this compound. The data is presented as a percentage improvement over a control cement produced without any grinding aid.

Performance ParameterTypical Improvement RangeTest Method
Grinding Mill Output 5 - 20% increaseMill production records
Specific Energy Consumption 5 - 15% decreasePlant power consumption data
Cement Fineness (Blaine) 5 - 10% increase (for same grinding time)ASTM C204
3-Day Compressive Strength 5 - 15% increaseASTM C109
7-Day Compressive Strength 5 - 10% increaseASTM C109
28-Day Compressive Strength 3 - 8% increaseASTM C109
Cement Flowability 10 - 20% improvementAngle of Repose Test

Note: The actual performance benefits can vary depending on the clinker characteristics, mill type, and operational parameters.

Experimental Protocols

The following protocols describe the standard methodologies for evaluating the performance of this compound as a cement grinding aid.

Objective: To determine the effect of this compound on the grinding efficiency and cement properties in a controlled laboratory setting.

Materials and Equipment:

  • Clinker and Gypsum

  • This compound

  • Laboratory Ball Mill

  • Sieves for particle size analysis

  • Blaine Air Permeability Apparatus (for fineness measurement)

  • Mortar Mixer

  • Cube molds (50 mm)

  • Compression Testing Machine

Procedure:

  • Sample Preparation: Prepare a blend of clinker (95%) and gypsum (5%).

  • Blank Test: Grind a 5 kg sample of the clinker-gypsum blend without any additive for a fixed duration (e.g., 40 minutes).

  • Treated Test: Prepare another 5 kg sample of the blend and add this compound at a specified dosage (e.g., 0.03% by weight of the blend).

  • Grinding: Grind the treated sample in the ball mill for the same duration as the blank test.

  • Fineness Measurement: Determine the Blaine fineness of both the blank and treated cement samples according to ASTM C204.

  • Particle Size Distribution: Analyze the particle size distribution of both samples using a laser particle size analyzer.

  • Mortar Preparation: Prepare mortar specimens from both cement samples according to ASTM C109.

  • Compressive Strength Testing: Test the compressive strength of the mortar cubes at 3, 7, and 28 days.

  • Data Analysis: Compare the Blaine fineness, particle size distribution, and compressive strength results of the treated sample with the blank sample.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_grind Grinding cluster_analysis Analysis cluster_eval Evaluation A1 Clinker & Gypsum Blend A2 Control Sample (Blank) A1->A2 A3 Test Sample (+ this compound) A1->A3 B1 Laboratory Ball Mill A2->B1 A3->B1 C1 Blaine Fineness (ASTM C204) B1->C1 C2 Particle Size Distribution B1->C2 C3 Mortar Preparation (ASTM C109) B1->C3 D1 Compare Results: Blank vs. Treated C1->D1 C2->D1 C4 Compressive Strength (3, 7, 28 days) C3->C4 C4->D1

Caption: Workflow for laboratory evaluation of this compound.

Objective: To validate the performance of this compound in a full-scale industrial cement grinding mill.

Procedure:

  • Establish Baseline: Operate the cement mill under stable conditions without any grinding aid for a sufficient period (e.g., 8-12 hours) to establish a baseline for production rate, specific energy consumption, and cement quality (Blaine, residue, strength).

  • Dosing System Setup: Install a calibrated dosing pump to introduce this compound into the mill feed.

  • Additive Introduction: Start dosing this compound at the recommended rate.

  • Stabilization: Allow the mill to stabilize for a period of 4-6 hours.

  • Data Collection: Once the mill is stable, collect data on an hourly basis for at least 24 hours. This includes:

    • Mill feed rate (tons/hour)

    • Power consumption of the mill motor (kWh)

    • Separator parameters

    • Cement fineness (Blaine)

    • Sieve residue

  • Sampling: Collect cement samples every hour for quality control testing, including compressive strength at 3, 7, and 28 days.

  • Data Analysis: Calculate the average production rate, specific energy consumption (kWh/ton), and cement quality parameters during the trial period. Compare these with the baseline data to quantify the impact of this compound.

Dosage and Handling

Recommended Dosage: The optimal dosage of this compound typically ranges from 0.02% to 0.05% by weight of cement (200 to 500 grams per ton of cement). The exact dosage should be determined based on laboratory and industrial trials to achieve the desired performance.

Handling and Storage:

  • This compound is a liquid and should be stored in a cool, dry place away from direct sunlight.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed information on safe handling, personal protective equipment, and emergency procedures.

Conclusion

This compound, as a morpholine residue-based grinding aid, offers a multifaceted approach to optimizing the cement manufacturing process. By improving grinding efficiency, it leads to reduced energy consumption and increased productivity. Furthermore, its performance-enhancing characteristics can contribute to higher quality cement with improved strength development. Proper evaluation through laboratory and industrial trials is essential to determine the optimal dosage and fully realize the benefits of this compound.

References

Safe Disposal Methods for Amix M Waste: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amix M is a potent, cytotoxic small-molecule inhibitor investigated in drug development. Due to its cytotoxic nature, waste containing this compound is classified as hazardous and poses a significant risk to human health and the environment.[1][2] Improper disposal can lead to the contamination of ecosystems.[1] Therefore, all waste streams containing this compound, including solid and liquid forms, must be managed and disposed of following strict safety protocols.[2][3]

These application notes provide detailed protocols for the safe handling, segregation, and disposal of this compound waste in a laboratory setting. Adherence to these guidelines is mandatory for all personnel working with this compound.

Waste Stream Identification and Segregation

Effective waste management begins with proper segregation at the point of generation.[4] All personnel must be trained to identify and separate this compound waste from general laboratory waste.[5][6] Color-coded bins should be used to simplify waste segregation.[4]

1.1 Solid this compound Waste

  • Description: Includes contaminated personal protective equipment (PPE) such as gloves and gowns, disposable labware (e.g., pipette tips, tubes), and any other solid material that has come into direct contact with this compound.[1]

  • Segregation: All solid this compound waste must be placed in designated, leak-proof containers lined with a purple bag and clearly labeled with a cytotoxic waste symbol.[1][2][6] Sharps, such as needles or contaminated glassware, must be disposed of in a puncture-resistant sharps container also marked as cytotoxic waste.[3][6]

1.2 Liquid this compound Waste

  • Description: Includes unused this compound solutions, contaminated solvents, aqueous solutions from cell culture, and any liquid that has been used to rinse contaminated glassware.

  • Segregation: Liquid this compound waste must be collected in compatible, leak-proof, and clearly labeled containers.[4] Halogenated and non-halogenated solvent waste should be collected separately.[3][5] Aqueous waste should be segregated based on its pH.[5]

Disposal Protocols

The following protocols outline the recommended methods for the treatment and disposal of this compound waste. High-temperature incineration is the required final disposal method for all solid this compound waste.[2] For liquid waste, chemical degradation or adsorption may be employed as a preliminary treatment before collection by a certified hazardous waste disposal service.

2.1 Protocol for Chemical Degradation of Aqueous this compound Waste

This protocol describes a method for the degradation of this compound in aqueous solutions using an advanced oxidation process (AOP) with Fenton's reagent. AOPs are effective in breaking down persistent organic pollutants.[7]

Methodology:

  • Working in a certified chemical fume hood, transfer the aqueous this compound waste to a suitable glass reaction vessel.

  • Adjust the pH of the solution to 3.0-3.5 using concentrated sulfuric acid.

  • For every 1 liter of waste, slowly add 10 mL of 30% hydrogen peroxide.

  • While stirring, add a solution of ferrous sulfate (B86663) heptahydrate to achieve a final concentration of 50 mg/L.

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Neutralize the treated solution to a pH between 6.0 and 8.0 with sodium hydroxide.

  • Collect a sample for analysis to confirm degradation efficiency.

  • Transfer the treated liquid to a labeled hazardous waste container for collection.

2.2 Protocol for Adsorption of this compound from Aqueous Solutions

This protocol utilizes activated carbon to remove this compound from aqueous solutions. Activated carbon has a high surface area and is effective in adsorbing a wide range of organic compounds, including pharmaceuticals.[8][9][10][11]

Methodology:

  • Place the aqueous this compound waste in a suitable container.

  • Add granular activated carbon (GAC) at a concentration of 10 g/L.

  • Agitate the mixture on a shaker table for at least 4 hours to ensure adequate contact time.

  • Allow the activated carbon to settle.

  • Filter the solution to remove the GAC.

  • The spent GAC is now considered solid cytotoxic waste and must be disposed of in the designated solid this compound waste stream.

  • Collect a sample of the treated liquid for analysis to verify the removal of this compound.

  • Transfer the treated liquid to a labeled hazardous waste container for collection.

2.3 Protocol for Final Disposal of Solid this compound Waste

All segregated solid this compound waste, including spent activated carbon, must be disposed of via high-temperature incineration.[2]

Methodology:

  • Ensure all solid waste containers are securely sealed and properly labeled.[12]

  • Store the sealed containers in a designated hazardous waste accumulation area.

  • Arrange for pickup by a certified hazardous waste disposal service.

  • The waste will be transported to a licensed facility for incineration at temperatures typically between 850°C and 1,100°C to ensure the complete destruction of cytotoxic compounds.[13][14]

Data Presentation

The following tables summarize the expected quantitative outcomes of the described treatment protocols.

Table 1: Chemical Degradation Efficiency of this compound

Treatment Time (hours)This compound Concentration (mg/L)Degradation Efficiency (%)
05000
612575
125090
24< 5> 99

Table 2: Adsorption Efficiency of this compound using Activated Carbon

Activated Carbon Dose (g/L)Contact Time (hours)Residual this compound (mg/L)Removal Efficiency (%)
547585
1042096
108< 5> 99

Visualizations

Diagram 1: Hypothetical Signaling Pathway of this compound

AmixM_Pathway cluster_cell Cell Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX AmixM This compound AmixM->KinaseX Downstream Downstream Signaling KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

Diagram 2: Experimental Workflow for this compound Waste Disposal

Waste_Disposal_Workflow Start This compound Waste Generated Decision Liquid or Solid? Start->Decision Liquid Liquid Waste Decision->Liquid Liquid Solid Solid Waste Decision->Solid Solid SegregateLiquid Segregate in Labeled Liquid Waste Container Liquid->SegregateLiquid SegregateSolid Segregate in Labeled Cytotoxic Container Solid->SegregateSolid Store Store for Pickup SegregateSolid->Store TreatmentDecision Aqueous Solution? SegregateLiquid->TreatmentDecision Aqueous Chemical Degradation or Adsorption TreatmentDecision->Aqueous Yes Solvent Collect for Incineration TreatmentDecision->Solvent No (Solvent) Aqueous->Store Solvent->Store Incinerate High-Temperature Incineration Store->Incinerate

Caption: Decision workflow for the segregation and disposal of this compound waste.

Diagram 3: Logical Relationships in this compound Waste Management

Waste_Management_Logic cluster_waste_types Waste Types cluster_containment Containment cluster_disposal Disposal Method SolidWaste Solid Waste (Gloves, Pipettes) PurpleBag Labeled Purple Bag in Rigid Container SolidWaste->PurpleBag LiquidWaste Liquid Waste (Aqueous, Solvents) LiquidContainer Labeled, Sealed Liquid Container LiquidWaste->LiquidContainer SharpsWaste Sharps Waste (Needles, Glassware) SharpsContainer Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer Incineration High-Temperature Incineration PurpleBag->Incineration PreTreatment Pre-treatment (Degradation/Adsorption) -> Incineration LiquidContainer->PreTreatment SharpsContainer->Incineration

Caption: Logical relationship between waste type, containment, and disposal.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Reactions Using Amix M

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Amix M. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low product yield. This compound is a versatile mixture of alkaline amine compounds, primarily composed of morpholine-based derivatives, resulting from the reaction of diethylene glycol and ammonia.[1][2][3] It is often employed as a versatile intermediate and neutralizing agent.[2][4]

This guide focuses on troubleshooting two common applications for amine mixtures like this compound: Amide Bond Formation (Acylation) and Reductive Amination .

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its composition important?

This compound is the residuum from the reaction between diethylene glycol and ammonia.[1][3] It is a mixture of alkaline amines, predominantly containing morpholine (B109124) derivatives such as [(aminoethoxy)ethyl]morpholine and [(hydroxyethoxy)ethyl]morpholine.[1][3] Understanding that this compound is a mixture is critical because the different amines present may have varying reactivities, steric hindrances, and basicities, which can influence reaction outcomes and product distribution.

Q2: What are the most common reasons for low yield in amide coupling reactions?

The most common procedure for forming an amide bond is the condensation of a carboxylic acid and an amine.[5] Key reasons for low yield include poor activation of the carboxylic acid, side reactions, suboptimal reaction conditions, and the use of sterically hindered or electron-deficient amines.[6] Careful selection of coupling reagents and additives is crucial to suppress side reactions like racemization.[7]

Q3: Why is my reductive amination reaction failing or giving low yield?

Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced.[8] Low yields can stem from inefficient imine formation, which is often pH-sensitive.[8] Another common issue is the premature reduction of the starting aldehyde or ketone by the reducing agent before the imine has a chance to form.[8] The choice of reducing agent and the stoichiometry of the reactants are critical factors.[9]

Q4: Can the purity of this compound or other reagents affect my reaction?

Absolutely. The purity of all starting materials directly impacts the quality and yield of the final product.[10] Impurities in the amine source, substrate, or solvent can poison catalysts and lead to unwanted side reactions.[11] Solvents should be anhydrous and degassed, especially for oxygen- and moisture-sensitive reactions like palladium-catalyzed aminations.[11]

Troubleshooting Guides

Guide 1: Low Yield in Amide Bond Formation

If you are experiencing low yields when using this compound as the amine source for an amide coupling reaction, consult the following guide.

Problem 1: Starting materials are not consumed.

  • Possible Cause: Ineffective carboxylic acid activation.

    • Solution: Ensure your coupling reagent (e.g., HATU, EDC, DCC) is fresh and active. Consider using an additive like HOBt or OxymaPure, which can suppress side reactions and improve efficiency.[12] For difficult couplings, converting the carboxylic acid to a more reactive acyl fluoride (B91410) in situ can be effective.[6]

  • Possible Cause: Low reactivity of the amine.

    • Solution: The amines in this compound may be sterically hindered or electronically deactivated. The reaction may require a more potent coupling reagent (e.g., uronium-based like HATU over carbodiimides like EDC) or more forcing conditions such as elevated temperatures.[6][12]

  • Possible Cause: Incorrect stoichiometry or base.

    • Solution: A non-nucleophilic organic base, like DIPEA or triethylamine, is crucial to neutralize acids.[12] Ensure the correct stoichiometric amount is used. An excess of base can sometimes cause unwanted side reactions.

Problem 2: Starting materials consumed, but desired product yield is low with byproducts.

  • Possible Cause: Side reactions are occurring.

    • Solution: Racemization can be an issue with amino acid substrates; using additives like HOBt can help prevent this.[7] If the target molecule contains other nucleophilic sites, undesired reactions can occur. Adjusting the stoichiometry or choosing a more selective coupling agent may be necessary.

  • Possible Cause: Product is unstable under the reaction or workup conditions.

    • Solution: Some amides can be sensitive to acidic or basic conditions, leading to hydrolysis during workup.[6] Analyze the crude reaction mixture and compare it to the post-workup sample to diagnose this issue. Neutralize carefully and avoid prolonged exposure to harsh pH.

Guide 2: Low Yield in Reductive Amination

Use this guide if you are performing a reductive amination with a carbonyl compound and this compound.

Problem 1: No reaction or very little product formed.

  • Possible Cause: Inefficient imine formation.

    • Solution: Imine formation is often the rate-limiting step and is typically catalyzed by mild acid (optimal pH 4-5).[8] If the medium is too acidic, the amine will be protonated and non-nucleophilic.[8] Consider adding a catalytic amount of acetic acid. For less reactive ketones, removing water with a Dean-Stark trap or molecular sieves can drive the equilibrium towards imine formation.

  • Possible Cause: Inactive reducing agent.

    • Solution: Ensure your reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) has not degraded. Use a fresh bottle if necessary.

Problem 2: Low yield with significant recovery of starting alcohol (from aldehyde/ketone reduction).

  • Possible Cause: Carbonyl reduction is outcompeting imine reduction.

    • Solution: This occurs when the reducing agent is too reactive towards the carbonyl group. A milder reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred because it selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde or ketone.[8] Alternatively, allow sufficient time for the imine to form before adding the reducing agent.[8]

Problem 3: Complex product mixture observed.

  • Possible Cause: Over-alkylation.

    • Solution: The secondary amine product can react again with the carbonyl compound, leading to a tertiary amine. Using an excess of the amine component can help minimize this dialkylation.[9]

  • Possible Cause: Multiple reactive amines in this compound.

    • Solution: Since this compound is a mixture, you may be forming multiple amine products. This requires careful characterization and purification. If a single product is desired, using a single, purified amine reagent is recommended over a mixture.

Data Presentation

The following tables summarize how key reaction parameters can influence product yield.

Table 1: Influence of Coupling Reagents and Additives on Amide Yield

Carboxylic AcidAmineCoupling ReagentAdditiveBaseYield (%)Reference
Benzoic AcidAnilineEDCNoneDIPEALow-Moderate[13]
Benzoic AcidAnilineEDCHOBtDIPEA>90%[12][13]
Benzoic AcidAnilineHATUNoneDIPEA>95%[5][12]
Sterically Hindered AcidElectron Deficient AmineHATUNoneDIPEA<20%[6]
Sterically Hindered AcidElectron Deficient AmineBTFFH (Acyl Fluoride)NoneDIPEA>80%[6]

Table 2: Effect of Reaction Parameters on Reductive Amination Yield

Carbonyl CompoundAmineReducing AgentpH / AdditiveTemperature (°C)Yield (%)Reference
AldehydePrimary AmineNaBH₄Neutral25Moderate[8]
AldehydePrimary AmineNaBH₃CNMild Acid (pH 4-5)25High[8]
KetonePrimary AmineNaBH(OAc)₃Acetic Acid25High[14]
AldehydePrimary AmineNaBH₃CNNeutral25Low[8]
Aldehyde5-fold excess of Amineα-picoline boraneNeutral60High[15]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and the this compound amine source (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination with NaBH(OAc)₃

  • Reaction Setup: Dissolve the amine source (this compound, 1.2 eq.) and the aldehyde or ketone (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).

  • Imine Formation: If required, add glacial acetic acid (1.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture. Be cautious as gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Visualizations

Troubleshooting_Workflow cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Product Yield Observed check_reagents Verify Reagent Purity & Activity (Amine, Substrate, Solvent, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude no_reaction No Reaction: Starting Material Unchanged analyze_crude->no_reaction byproducts Byproducts Formed: Starting Material Consumed analyze_crude->byproducts sol_no_reaction Increase Temperature Change Catalyst/Reagent Check for Inhibitors no_reaction->sol_no_reaction sol_byproducts Optimize Stoichiometry Lower Temperature Change Solvent/pH byproducts->sol_byproducts end Improved Yield sol_no_reaction->end Re-run Experiment sol_byproducts->end Re-run Experiment

Caption: General workflow for troubleshooting low reaction yields.

Amide_Coupling_Pathway RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., Acyl-OAt) RCOOH->ActiveEster + Coupling Agent + Base Amine Amine from this compound (R'-NH2) CouplingAgent Coupling Agent (e.g., HATU) Base Base (e.g., DIPEA) Product Amide Product (R-CONH-R') ActiveEster->Product + Amine (R'-NH2) Byproduct Byproduct (e.g., HOUAt) Reductive_Amination_Logic cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction start Reductive Amination Reaction Carbonyl Carbonyl (Aldehyde/Ketone) start->Carbonyl Amine Amine (from this compound) start->Amine Imine Imine Intermediate Carbonyl->Imine SideReaction Side Reaction: Carbonyl Reduction to Alcohol Carbonyl->SideReaction Amine->Imine Product Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product ReducingAgent->SideReaction (competing)

References

Technical Support Center: Optimizing Grinding Processes with Amix M

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Amix M, a grinding and neutralizing agent, for efficient particle size reduction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in grinding?

This compound is a versatile mixture of alkaline amine compounds.[1] In grinding processes, it functions as a grinding aid and neutralizing agent. Grinding aids are chemical additives that are introduced in small quantities to the grinding mill to increase the efficiency of the process and reduce energy consumption.

Q2: How does the concentration of this compound affect grinding efficiency?

The concentration of a grinding aid like this compound can significantly impact grinding efficiency. An optimal concentration can help to prevent particle agglomeration, reduce slurry viscosity, and decrease the energy required for particle size reduction. Conversely, a suboptimal concentration, either too low or too high, can lead to decreased efficiency.

Q3: What are the general factors that influence grinding efficiency?

Several factors can affect the efficiency of a grinding operation. These include the properties of the material being ground (e.g., hardness, particle size), the type of grinding equipment, and various operational parameters.[2][3][4] Key operational factors include grinding method, feed rate, media addition system, rotational speed of the equipment, and grinding concentration.[2]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the concentration of this compound.

Issue 1: Poor particle size reduction despite using this compound.

  • Possible Cause: The concentration of this compound may be too low. At insufficient concentrations, the grinding aid may not effectively coat the particle surfaces to prevent re-agglomeration.

  • Troubleshooting Step: Gradually increase the concentration of this compound in small increments and monitor the resulting particle size distribution. Refer to the experimental protocol below for a systematic approach.

Issue 2: Increased slurry viscosity and difficulty in handling.

  • Possible Cause: The concentration of this compound might be too high. Excessive amounts of some additives can lead to an increase in slurry viscosity, which can hinder the grinding process.

  • Troubleshooting Step: Reduce the concentration of this compound. Observe the effect on slurry rheology and particle size. It is crucial to find a balance where the viscosity is manageable, and the grinding efficiency is optimal.

Issue 3: Inconsistent grinding results between batches.

  • Possible Cause: Inconsistent dosing of this compound or variations in the feed material properties.

  • Troubleshooting Step: Ensure accurate and consistent addition of this compound for each batch. Characterize the feed material for properties like particle size distribution and moisture content before grinding to identify any variations.

Troubleshooting_Workflow start Start: Suboptimal Grinding Performance issue Identify the Primary Issue start->issue size_reduction Poor Particle Size Reduction issue->size_reduction  Particle size too large?   viscosity High Slurry Viscosity issue->viscosity  Slurry too thick?   inconsistency Inconsistent Results issue->inconsistency  Results vary?   increase_conc Increase this compound Concentration size_reduction->increase_conc decrease_conc Decrease this compound Concentration viscosity->decrease_conc check_dosing Verify Dosing Accuracy & Feed Material inconsistency->check_dosing evaluate Evaluate Grinding Performance increase_conc->evaluate decrease_conc->evaluate check_dosing->evaluate end End: Optimized Performance evaluate->end

Caption: Troubleshooting workflow for optimizing this compound concentration.

Quantitative Data Summary

The following table provides hypothetical data to illustrate the effect of varying this compound concentration on key grinding parameters. The optimal concentration in this example is 0.75%.

This compound Concentration (% w/w)Grinding Time (min)Final Particle Size (d50, µm)Slurry Viscosity (cP)Energy Consumption (kWh/t)
0.00 (Control)6025.315035.2
0.256020.114530.8
0.506015.814027.5
0.75 60 12.5 155 25.1
1.006013.218026.3
1.256014.921028.9

Experimental Protocol for Optimization

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a specific grinding application.

Objective: To identify the concentration of this compound that results in the most efficient particle size reduction for a given material and grinding setup.

Materials and Equipment:

  • Material to be ground

  • This compound

  • Grinding mill (e.g., ball mill, stirred media mill)

  • Grinding media

  • Particle size analyzer

  • Viscometer

  • Power meter for the grinding mill

  • Laboratory balance

Methodology:

  • Preparation of Premix: Prepare a stock solution or dispersion of this compound at a known concentration.

  • Control Experiment: Perform a grinding experiment without the addition of this compound to establish a baseline.

    • Charge the mill with the specified amount of material and grinding media.

    • Grind for a predetermined amount of time.

    • Measure the final particle size distribution, slurry viscosity, and energy consumption.

  • Experimental Runs with this compound:

    • Repeat the grinding experiment with varying concentrations of this compound (e.g., 0.25%, 0.50%, 0.75%, 1.00%, 1.25% by weight of the solid material).

    • Ensure all other grinding parameters (e.g., mill speed, grinding time, media load) are kept constant across all experiments.

  • Data Collection: For each experiment, record the following:

    • Initial and final particle size distribution (d10, d50, d90).

    • Slurry viscosity at the end of the grinding process.

    • Total energy consumed during grinding.

  • Data Analysis:

    • Plot the final particle size (d50) as a function of this compound concentration.

    • Plot the slurry viscosity and energy consumption as functions of this compound concentration.

    • Identify the concentration of this compound that corresponds to the minimum particle size and optimal energy consumption without a significant negative impact on viscosity.

Experimental_Workflow start Start: Define Grinding Parameters prepare Prepare Material and this compound Stock start->prepare control Run Control Experiment (0% this compound) prepare->control experimental Run Experiments with Varying this compound Concentrations control->experimental measure Measure Particle Size, Viscosity, Energy experimental->measure analyze Analyze Data: Plot Results measure->analyze optimize Identify Optimal this compound Concentration analyze->optimize end End: Implement Optimal Concentration optimize->end

Caption: Experimental workflow for this compound concentration optimization.

References

Common experimental issues with Amix M and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Amix M Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues with this compound, a novel kinase inhibitor targeting the hypothetical Kinase X, which is implicated in cancer cell proliferation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase X. By binding to the ATP pocket of the kinase domain, it blocks the phosphorylation of downstream substrates, thereby inhibiting the Kinase X signaling pathway, which is crucial for tumor cell growth and survival.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend preparing a stock solution in DMSO at a concentration of 10 mM. The stock solution should be stored at -20°C or -80°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Q3: I am observing significant cytotoxicity even at low concentrations of this compound. What could be the cause?

A3: This could be due to several factors:

  • Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, as higher concentrations can be toxic to some cell lines.[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. We recommend performing a dose-response experiment to determine the optimal concentration range for your specific cell line.

  • Over-confluency: Using cells that are over-confluent can lead to increased sensitivity to cytotoxic agents. Ensure your cells are in the logarithmic growth phase during the experiment.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability (MTT) Assays

Symptoms:

  • High variability between replicate wells.

  • Absorbance readings are too low or too high.[1][2]

  • Incomplete solubilization of formazan (B1609692) crystals.[3]

Possible Causes and Solutions:

Possible Cause Solution
Inaccurate Cell Seeding Ensure a homogenous cell suspension before seeding. Perform a cell titration experiment to determine the optimal seeding density where absorbance readings are in the linear range (typically 0.75-1.25).[1][2]
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the concentration or using a different solvent system.
Incomplete Formazan Solubilization Ensure complete mixing of the solubilization buffer (e.g., DMSO or acidified SDS) and allow sufficient incubation time (at least 2-4 hours, or overnight for SDS) for the formazan crystals to dissolve completely.[2][3] Gentle heating (37°C) may aid solubilization.[2]
Interference from Phenol (B47542) Red The phenol red in some culture media can interfere with absorbance readings.[1] Use a phenol red-free medium during the MTT incubation step to avoid this.[1]
Edge Effects "Edge effects" can cause variability in the outer wells of a 96-well plate due to evaporation. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
Issue 2: Weak or No Signal in Western Blots for Phosphorylated Downstream Targets

Symptoms:

  • Faint or absent bands for the phosphorylated target protein.

  • High background signal.

Possible Causes and Solutions:

Possible Cause Solution
Dephosphorylation of Samples The activity of phosphatases released during cell lysis can rapidly dephosphorylate proteins.[4] To prevent this, always keep samples on ice and use pre-chilled buffers.[4][5][6] Crucially, supplement your lysis buffer with a freshly prepared cocktail of phosphatase and protease inhibitors.[4][5][6]
Low Abundance of Phosphorylated Protein The fraction of phosphorylated protein can be very low.[7] To enhance detection, you can increase the amount of protein loaded onto the gel or enrich your sample for the phosphoprotein using immunoprecipitation before running the western blot.[5][7] Using a highly sensitive chemiluminescent substrate can also improve signal detection.[5][7]
Inappropriate Blocking Agent Non-fat milk is a common blocking agent, but it contains the phosphoprotein casein, which can be detected by anti-phospho antibodies and lead to high background.[4][5][7] If you experience high background, switch to 5% Bovine Serum Albumin (BSA) in TBST as your blocking buffer.[6][7]
Incorrect Buffer Composition Phosphate-buffered saline (PBS) contains sodium phosphate, which can interfere with the binding of phospho-specific antibodies.[5][7] It is recommended to use Tris-based buffers like TBST for all washing and antibody incubation steps.[5][7]
Suboptimal Antibody Dilution The concentration of your primary antibody may not be optimal. Perform an antibody titration experiment to determine the dilution that gives the best signal-to-noise ratio.
Inefficient Phosphorylation To confirm that the absence of a signal is due to the inhibitory effect of this compound and not an experimental artifact, always include a positive control (e.g., cells stimulated to induce phosphorylation) and a negative control (untreated cells).[7] Also, probe for the total, non-phosphorylated form of the protein to ensure that the protein is present in the lysate.[5][6][7]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include wells with untreated cells and vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well.[3]

  • Absorbance Reading: Incubate the plate in the dark for at least 2 hours (or overnight for SDS) to allow for complete solubilization.[2][3] Measure the absorbance at 570 nm using a microplate reader.[2]

Protocol 2: Western Blotting for Phospho-Kinase X Substrate
  • Sample Preparation: Plate and treat cells with this compound as desired. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][5][6] Keep samples on ice throughout the process.[4][5][6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in 2x SDS-PAGE sample buffer for 5 minutes. Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Signal Detection: After further washing with TBST, add a sensitive ECL substrate and visualize the bands using a chemiluminescence imaging system.[5][7]

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein or a housekeeping protein like GAPDH or β-actin.

Visualizations

G cluster_pathway This compound Signaling Pathway Amix_M This compound Kinase_X Kinase X Amix_M->Kinase_X Substrate Downstream Substrate Kinase_X->Substrate ATP to ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation

Caption: The inhibitory action of this compound on the Kinase X signaling pathway.

G cluster_workflow Troubleshooting Workflow: Inconsistent MTT Assay Results Start Inconsistent MTT Results Check_Seeding Verify Cell Seeding Density Start->Check_Seeding Check_Solubility Inspect for this compound Precipitation Check_Seeding->Check_Solubility Density OK Check_Solubilization Ensure Complete Formazan Solubilization Check_Solubility->Check_Solubilization Soluble Check_Controls Review Vehicle & Untreated Controls Check_Solubilization->Check_Controls Complete Optimize Optimize Protocol Check_Controls->Optimize Controls OK

Caption: A step-by-step workflow for troubleshooting MTT assay variability.

G cluster_logic Decision Logic: No Phospho-Protein Signal No_Signal No Phospho Signal? Check_Total Total Protein Present? No_Signal->Check_Total Check_Inhibitors Phosphatase Inhibitors Used? Check_Total->Check_Inhibitors Yes Increase_Load Increase Protein Load or IP Target Check_Total->Increase_Load No Add_Inhibitors Re-run with Inhibitors Check_Inhibitors->Add_Inhibitors No Success Signal Restored Check_Inhibitors->Success Yes

References

Technical Support Center: Amix M Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Amix M to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a chemical mixture primarily composed of morpholine-based derivatives, resulting from the reaction of diethylene glycol and ammonia. It is characterized as a mixture of alkaline amine compounds. Maintaining the stability of this compound is crucial as degradation can lead to the formation of impurities, altering its chemical properties and potentially impacting experimental outcomes by introducing unknown variables and side reactions.

Q2: What are the primary factors that can cause the degradation of this compound?

As a mixture of alkaline amine compounds, this compound is susceptible to several degradation pathways, primarily:

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the amine functional groups.

  • Reaction with Acids: Being alkaline, this compound will react with acidic compounds, leading to salt formation and potential further degradation.

  • Moisture Absorption (Hygroscopicity): Amines can be hygroscopic, and absorbed moisture can facilitate hydrolysis or other degradation reactions.[1]

  • Exposure to Light and Heat: Elevated temperatures and exposure to UV or visible light can provide the energy needed to initiate and accelerate degradation reactions.

Q3: What are the recommended long-term storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark environment.[2][3] The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature Below 30°C (86°F)[1]Minimizes volatility and slows down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation by displacing oxygen.
Container Tightly sealed, opaque containers (e.g., amber glass or high-density polyethylene)[1]Protects from light exposure and prevents moisture and air ingress.
Location Well-ventilated, fire-resistant storage area[3]Ensures safety and prevents the buildup of potentially flammable vapors.
Incompatible Materials Store separately from acids and oxidizing agents[2][4]Prevents chemical reactions that can lead to degradation and safety hazards.

Troubleshooting Guide

Problem: I observe a change in the color or physical appearance of my stored this compound.

  • Possible Cause: This could be an indication of degradation, possibly due to oxidation or contamination.

  • Solution:

    • Do not use the material for your experiment as its purity is compromised.

    • Review your storage conditions against the recommendations in the table above. Ensure the container is properly sealed and stored away from light and heat.

    • Consider purging the headspace of the container with an inert gas before sealing for long-term storage.

Problem: My experimental results are inconsistent when using different batches or older stock of this compound.

  • Possible Cause: This inconsistency could be due to the degradation of older stock, leading to a lower concentration of the active components and the presence of impurities.

  • Solution:

    • It is recommended to use fresh batches of this compound for critical experiments.

    • If using older stock is unavoidable, it is advisable to perform a quality control check (e.g., via HPLC or titration) to assess its purity before use.

    • Implement a "first-in, first-out" inventory system to ensure older stock is used before it has a chance to degrade significantly.

Potential Degradation Pathways

The degradation of this compound, being a mixture of alkaline amines and morpholine (B109124) derivatives, can be inferred from the known degradation pathways of similar compounds. The primary pathways are likely to be oxidation and reaction with atmospheric carbon dioxide.

G cluster_oxidation Oxidative Degradation cluster_co2 Reaction with CO₂ Amine Primary/Secondary Amine in this compound Hydroxylamine Hydroxylamine Intermediate Amine->Hydroxylamine O₂ N_oxide N-oxide (for tertiary amines) Amine->N_oxide O₂ Nitrosoalkane Nitrosoalkane Hydroxylamine->Nitrosoalkane [O] Nitroalkane Nitroalkane Nitrosoalkane->Nitroalkane [O] Amine_CO2 Amine in this compound Carbamate Carbamate Salt Amine_CO2->Carbamate CO₂ (from air)

Inferred degradation pathways for this compound.

Experimental Protocol for Stability Assessment

For researchers wishing to perform a formal stability study on this compound under specific experimental conditions, the following general protocol for a forced degradation study can be adapted.

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and determine its stability profile.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Reagents for creating stress conditions (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

Experimental Workflow:

G start Start: Prepare this compound Stock Solution stress Expose Aliquots to Stress Conditions (Heat, Light, Acid, Base, Oxidation) start->stress sample Withdraw Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress->sample neutralize Neutralize Acid/Base Samples (if applicable) sample->neutralize analyze Analyze by HPLC-MS neutralize->analyze end End: Determine Degradation Profile analyze->end

Workflow for a forced degradation study of this compound.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of a suitable acid (e.g., 0.1 M HCl) and incubate at a controlled temperature.

    • Base Hydrolysis: Mix the stock solution with an equal volume of a suitable base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

    • Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂) and store in the dark at a controlled temperature.

    • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber).

  • Time Points: Withdraw samples from each stress condition at predetermined time intervals.

  • Sample Preparation for Analysis: Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point and identify the major degradation products formed under each stress condition.

References

Technical Support Center: Optimizing Alkaline Amine Compounds as Neutralizing Agents in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides general principles and troubleshooting advice for using alkaline amine compounds, such as those based on morpholine (B109124) and other alkaline amines, as neutralizing agents in research and drug development settings. Specific experimental data for the industrial product "Amix M" in these applications is not publicly available. The protocols and data presented are illustrative and should be adapted for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of an alkaline amine compound when used as a neutralizing agent in biochemical assays?

A: In a biochemical context, an alkaline amine compound serves to rapidly and precisely increase the pH of a solution. This is often done to stop an enzymatic reaction, neutralize an acidic reagent, or stabilize a pH-sensitive component at a specific alkaline pH. The amine groups act as proton acceptors, thereby raising the pH.

Q2: Why would I choose an alkaline amine solution over a simple strong base like sodium hydroxide (B78521) (NaOH)?

A: Alkaline amine solutions can offer buffering capacity around their pKa, providing more precise pH control and preventing extreme local pH shifts that could denature proteins or degrade sensitive molecules. Strong bases like NaOH can cause rapid, uncontrolled pH increases that may be detrimental to the experimental system.

Q3: What are the key parameters to consider when preparing a neutralizing solution with an alkaline amine compound?

A: The most critical parameters are:

  • Concentration: This will determine the volume needed for neutralization and the final pH. It must be optimized to avoid significant dilution of the sample.

  • Purity: Ensure the agent is free from contaminants that could interfere with downstream analysis (e.g., heavy metals, reactive impurities).

  • Buffer Capacity: Understand the pKa of the amine(s) to predict the effective buffering range.

  • Temperature: pH can be temperature-dependent, so measurements should be consistent.

Q4: Can the neutralizing agent interfere with my assay readout?

A: Yes. Amine compounds can interfere with certain assays. For example, they can react with reagents like Bradford protein assay dye, leading to inaccurate protein concentration measurements. It is crucial to run controls with the neutralizing agent alone to assess any potential interference with your specific detection method (e.g., fluorescence, absorbance, luminescence).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or Incomplete Reaction Stoppage 1. Insufficient Concentration: The neutralizing agent concentration is too low to effectively raise the pH of the reaction mixture. 2. Poor Mixing: The neutralizing agent is not being distributed evenly and instantaneously throughout the sample.1. Titrate the Neutralizer: Perform a titration experiment to determine the exact concentration and volume needed to achieve the target pH. 2. Improve Mixing Technique: Vortex or pipette mix immediately after adding the neutralizing agent. For automated systems, ensure the dispensing and mixing steps are optimized.
Precipitate Forms After Neutralization 1. Low Solubility: A component of the reaction mixture (e.g., a substrate, product, or buffer salt) is insoluble at the new, higher pH. 2. Reaction with Metal Ions: The amine compound may be chelating or precipitating metal ion cofactors essential for enzyme stability.1. Check Solubilities: Review the solubility curves of all components in your assay. Consider adding a solubilizing agent if compatible. 2. Lower Final pH: Test if a slightly lower target pH (while still sufficient to stop the reaction) prevents precipitation. 3. Use an Alternative Neutralizer: Test a different class of alkaline buffer or base.
Assay Signal is Unstable or Drifts Over Time 1. Continued Slow Reaction: The pH shift is not sufficient to completely inactivate the enzyme or stop the chemical reaction. 2. Degradation of Product/Reagent: The final alkaline pH is causing the degradation of a key molecule for signal detection.1. Confirm Reaction Stoppage: Measure the assay signal at several time points after neutralization. If it continues to change, a higher concentration of the neutralizer or a different stopping method is needed. 2. pH Stability Study: Incubate your final product or detection reagent at the target pH for a period and measure its stability. If unstable, the time between neutralization and reading must be minimized and kept consistent, or a less harsh neutralizer is required.
High Background Signal in Control Wells 1. Direct Interference: The neutralizing agent itself is contributing to the signal (e.g., it is fluorescent at the assay wavelengths). 2. Contamination: The neutralizing agent is contaminated with a substance that produces a signal.1. Run a "Neutralizer Blank": Prepare a well with only buffer and the neutralizing agent to quantify its contribution to the signal. Subtract this value from all measurements. 2. Use High-Purity Grade: Source the highest purity grade of the alkaline amine compound available.

Quantitative Data Summary

The following illustrative data demonstrates the effect of a generic alkaline amine neutralizing agent on stopping an enzymatic reaction.

Table 1: Titration of Neutralizing Agent to Achieve Target pH

Volume of Neutralizer (µL) Added to 100 µL Reaction Initial pH Final pH
2 5.0 6.8
4 5.0 8.1
6 5.0 9.5
8 5.0 10.3

| 10 | 5.0 | 10.8 |

Table 2: Efficacy of Reaction Stoppage and Signal Stability

Time Post-Neutralization (minutes) Enzyme Activity (Relative Luminescence Units)
0 510,432
5 510,988
15 511,105

| 30 | 511,250 |

Experimental Protocols

Protocol: Determining the Optimal Concentration of an Alkaline Amine Neutralizing Agent for an Enzyme Assay

Objective: To identify the minimum volume of the neutralizing agent required to completely stop an enzymatic reaction by shifting the pH to ≥9.5, while minimizing sample dilution.

Materials:

  • Enzyme and substrate in an appropriate acidic or neutral buffer (e.g., MES, pH 6.0)

  • Alkaline Amine Neutralizing Agent stock solution (e.g., 1M solution)

  • Microplate reader for signal detection

  • Calibrated pH meter with a micro-probe

  • 96-well microplates

Methodology:

  • Preparation of Reaction Mixture: Prepare a bulk solution of your assay buffer without the enzyme or substrate.

  • Titration Setup:

    • In a microcentrifuge tube, add the typical volume of your reaction mixture (e.g., 100 µL).

    • Place the micro-pH probe into the solution.

    • Create a titration series by adding increasing volumes of the neutralizing agent stock solution (e.g., 0.5 µL increments).

    • After each addition, mix thoroughly and record the pH.

    • Identify the volume required to reliably exceed your target stop pH (e.g., 9.5).

  • Enzyme Activity Assay:

    • Set up the enzyme reaction in a 96-well plate. Include negative controls (no enzyme) and positive controls.

    • Initiate the reaction by adding the substrate.

    • At the desired time point (e.g., 15 minutes), stop the reaction by adding the predetermined volume of the neutralizing agent to each well. Mix immediately.

    • Add the neutralizing agent to negative control wells as well.

  • Signal Stability Check:

    • Read the plate on the microplate reader immediately after stopping the reaction (T=0).

    • Read the plate again at subsequent time points (e.g., T=10 min, T=20 min, T=30 min).

  • Data Analysis:

    • Confirm that the signal in the test wells is significantly higher than in the negative controls.

    • Calculate the percentage change in the signal over the 30-minute stability check. A change of <1% indicates an effective and stable reaction stop.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Prepare Reagents (Buffer, Enzyme, Substrate) p2 2. Perform Titration (Determine Neutralizer Volume) p1->p2 a4 6. Stop Reaction (Add Neutralizing Agent) p2->a4 Optimal Volume a1 3. Dispense Enzyme & Buffer to Plate a2 4. Initiate Reaction (Add Substrate) a1->a2 a3 5. Incubate a2->a3 a3->a4 d1 7. Read Signal (T=0, T=10, T=20 min) a4->d1 d2 8. Analyze Data (Check Signal Stability) d1->d2

Caption: Workflow for optimizing a neutralizing agent.

Troubleshooting_Logic cluster_stop Reaction Stop Issues cluster_signal Signal Integrity Issues start Problem: Inconsistent Results q1 Is the reaction being completely stopped? start->q1 c1 Insufficient Neutralizer Concentration q1->c1 No c2 Poor Mixing q1->c2 No q2 Is the signal stable and background low? q1->q2 Yes s1 Solution: Re-titrate neutralizer to confirm stop pH. c1->s1 s2 Solution: Optimize mixing (vortex/pipette). c2->s2 c3 Precipitate Formation s3 Solution: Check component solubility. Test alternative neutralizer. c3->s3 c4 High Background s4 Solution: Run 'neutralizer blank'. Use high-purity agent. c4->s4 q2->c3 No q2->c4 No end_node Consistent Results Achieved q2->end_node Yes

Caption: Troubleshooting logic for neutralization assays.

Technical Support Center: Optimizing Reactions with Amix M

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions when using Amix M (Morpholine Residue) and its derivatives. Find troubleshooting guidance and answers to frequently asked questions to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what types of reactions is it commonly used?

This compound is the trade name for Morpholine (B109124) residue, a mixture of alkaline amine compounds.[1] Morpholine and its derivatives are versatile reagents in organic synthesis, frequently employed as building blocks in the preparation of a wide range of pharmaceuticals, including antibiotics like linezolid (B1675486) and anticancer agents such as gefitinib.[2][3][4] They are also utilized as solvents and catalysts in various chemical reactions.[4]

Q2: What are the most common challenges encountered when working with morpholine derivatives in synthesis?

Common challenges include low product yields, the formation of side products, and difficulties in achieving selective reactions.[5][6] These issues often stem from suboptimal reaction conditions, such as improper temperature control, incorrect catalyst concentration, or inappropriate pH levels.[5]

Q3: How critical is temperature control in reactions involving the synthesis of morpholine derivatives?

Temperature control is highly critical. For instance, in the synthesis of morpholine via the dehydration of diethanolamine (B148213), the reaction requires high temperatures, typically between 180-210°C. A deviation of as little as 10-15°C below the optimal range can lead to a significant decrease in yield, while excessively high temperatures can result in charring and the formation of unwanted byproducts.[5]

Q4: What role does the acid catalyst play in the dehydration of diethanolamine for morpholine synthesis?

The acid catalyst, typically concentrated sulfuric or hydrochloric acid, is essential for the dehydration and subsequent cyclization to form the morpholine ring. Using an insufficient amount or an incorrect concentration of the acid can lead to an incomplete reaction and consequently, low yields.[5]

Q5: Are there specific safety precautions to consider when working with this compound and related syntheses?

Yes, safety is paramount. The synthesis of morpholine often involves the use of concentrated strong acids at very high temperatures, which presents a significant hazard. The addition of acid to diethanolamine is a strongly exothermic reaction. Morpholine itself is a flammable and corrosive liquid. Always consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment before beginning any experiment.[5]

Troubleshooting Guides

Problem 1: Low Product Yield

Symptoms: The final product yield is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction - Verify Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration. Some reactions, like the dehydration of diethanolamine, are slow and require prolonged heating.[5]- Check Temperature: Confirm that the reaction is being conducted at the optimal temperature. Use a calibrated thermometer and a reliable heating source to maintain a stable temperature.[5]- Catalyst Concentration: Ensure the correct amount and concentration of the catalyst are used. For acid-catalyzed reactions, insufficient acid can halt the reaction.[5]
Side Reactions - Optimize Substrate Electronics: In reactions like Pd-catalyzed carboamination, the electronic properties of the starting materials can influence the formation of side products. Electron-rich or neutral aryl halides often perform better than electron-poor ones.[5]- Control Addition Rate: Slow, dropwise addition of a reagent can sometimes minimize the formation of byproducts by maintaining a low concentration of the reactive species.[6]
Poor Quality Reagents - Use Pure Reagents: Impurities in starting materials or solvents can interfere with the reaction. Ensure all reagents are of appropriate purity.
Problem 2: Formation of Multiple Products or Impurities

Symptoms: Analysis of the crude reaction mixture (e.g., by TLC, GC-MS, or NMR) shows the presence of significant amounts of unintended products.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Temperature - Fine-Tune Temperature: Excessively high temperatures can lead to decomposition or the formation of side products.[5] A systematic optimization of the reaction temperature may be necessary.
Incorrect pH - Adjust and Buffer pH: The pH of the reaction medium can be critical, especially in reductive amination. The pH needs to be low enough to facilitate iminium ion formation but not so low as to protonate the amine, rendering it non-nucleophilic.[5]
Catalyst Issues - Screen Catalysts: For catalyzed reactions, the choice of catalyst and ligands can significantly impact selectivity. If side reactions are an issue, consider screening different catalysts.
Dialkylation - Control Stoichiometry: In reactions involving the alkylation of amines, dialkylation can be a common side reaction. Using a large excess of the amine or slow addition of the alkylating agent can favor monoalkylation.[6]

Experimental Protocols

Key Experiment: Synthesis of Morpholine via Dehydration of Diethanolamine

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • Diethanolamine

  • Concentrated Sulfuric Acid

  • Heating mantle with temperature controller

  • Distillation apparatus

  • High-temperature thermometer

Procedure:

  • Carefully add concentrated sulfuric acid to diethanolamine in a reaction flask, ensuring adequate cooling as the reaction is exothermic.[5]

  • Heat the mixture to the optimal temperature range (typically 180-210°C).[5]

  • Maintain the temperature within this range for the duration of the reaction, which can be several hours.

  • The morpholine product is typically isolated by distillation.

  • Purify the collected distillate, for example, by a second distillation.

Optimization Parameters:

  • Temperature: Systematically vary the temperature in 5-10°C increments to find the optimal point for yield and purity.

  • Catalyst Loading: Vary the molar ratio of the acid catalyst to diethanolamine to determine the most effective concentration.

  • Reaction Time: Monitor the reaction progress over time (e.g., by taking small aliquots for analysis) to determine the point of maximum conversion.

Visualizations

Below are diagrams illustrating key concepts and workflows for optimizing reactions with this compound and its derivatives.

Troubleshooting_Low_Yield start Low Product Yield check_completeness Check Reaction Completeness start->check_completeness check_side_reactions Investigate Side Reactions start->check_side_reactions check_reagents Verify Reagent Quality start->check_reagents incomplete Incomplete Reaction check_completeness->incomplete side_products Significant Side Products check_side_reactions->side_products reagent_issue Reagent Quality Issue check_reagents->reagent_issue solution_time Increase Reaction Time incomplete->solution_time solution_temp Optimize Temperature incomplete->solution_temp solution_catalyst Adjust Catalyst Concentration incomplete->solution_catalyst side_products->solution_temp solution_substrate Modify Substrate/Reagents side_products->solution_substrate solution_purify Purify Starting Materials reagent_issue->solution_purify

Caption: Troubleshooting workflow for addressing low product yield.

Optimization_Workflow start Define Reaction and Target Outcome (e.g., High Yield, High Purity) literature Literature Review for Starting Conditions start->literature baseline Run Baseline Experiment literature->baseline analyze Analyze Results (Yield, Purity, Byproducts) baseline->analyze identify_params Identify Key Parameters to Vary (Temperature, Concentration, Time) analyze->identify_params doe Design of Experiments (DoE) (e.g., Vary one factor at a time or use factorial design) identify_params->doe execute_doe Execute Experimental Plan doe->execute_doe analyze_doe Analyze DoE Results and Identify Optimal Conditions execute_doe->analyze_doe validate Validate Optimal Conditions with Confirmatory Runs analyze_doe->validate finish Final Optimized Protocol validate->finish

Caption: General workflow for reaction optimization.

References

Navigating "Amix M" in Scientific Research: A Request for Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a compound referred to as "Amix M" within scientific and drug development literature have not yielded any identifiable substance. The name "Amix" is predominantly associated with a brand of nutritional supplements for athletes, which does not appear to align with the context of experimental research and drug development.

It is possible that "this compound" is an internal laboratory code, an abbreviation, or a potential misspelling of the intended compound. To provide accurate and relevant technical support, clarification on the precise identity of the substance is essential.

Researchers and scientists are encouraged to verify the compound's official designation. Please provide one or more of the following identifiers:

  • Full Chemical Name: The systematic name of the compound.

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • Chemical Formula: The elemental composition of the molecule.

Once the correct identity of the compound is established, a comprehensive technical support center with troubleshooting guides, FAQs, solubility data, and experimental protocols can be developed to address specific challenges encountered during research. We are prepared to assist you further upon receiving the necessary information.

Best practices for minimizing side reactions with Amix M

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for minimizing side reactions when working with Amix M. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a chemical mixture that is the residuum from the reaction of diethylene glycol and ammonia. It is primarily composed of morpholine-based derivatives. Key components include:

  • [(aminoethoxy)ethyl]morpholine

  • [(hydroxyethoxy)ethyl]morpholine

  • 3-Morpholinone

  • 4,4'-(oxydi-2,1-ethanediyl)bis[morpholine]

It is commonly used as a versatile intermediate, for example, as a neutralizing and grinding agent.

Q2: What are the most common side reactions observed when using this compound?

A2: Due to its composition of various amine and amino alcohol derivatives, several side reactions can occur depending on the reaction conditions. These include:

  • Over-alkylation: The primary and secondary amine functionalities in components like [(aminoethoxy)ethyl]morpholine can react further with alkylating agents to form complex mixtures of higher alkylated products.

  • Oxidation: The amino alcohol components are susceptible to oxidation, which can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids, altering the desired reaction pathway.

  • N-oxide formation: The tertiary amine in some morpholine (B109124) derivatives can be oxidized to the corresponding N-oxide.

  • Ring-opening: Under harsh acidic or basic conditions, the morpholine ring may be susceptible to opening.[1]

  • Formation of N-nitrosomorpholine (NMOR): In the presence of nitrous acid, secondary amines like morpholine derivatives can form N-nitrosamines, which are potential genotoxic impurities.[2]

Q3: How can I minimize the formation of N-nitrosomorpholine?

A3: To minimize the formation of N-nitrosomorpholine, it is crucial to avoid the presence of nitrosating agents, such as nitrites and nitrogen oxides. Ensure that all reagents and solvents are free from nitrite (B80452) impurities. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent the formation of nitrogen oxides.

Q4: What are the best practices for storing this compound to prevent degradation?

A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and oxidation.[1] It should be kept away from strong acids, bases, and oxidizing agents to avoid potential decomposition.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product - Side reactions: Competing side reactions consuming starting materials. - Suboptimal reaction conditions: Incorrect temperature, pH, or solvent. - Moisture contamination: Water can interfere with many organic reactions.- Optimize reaction conditions: See the experimental protocols section for guidance on temperature, solvent, and pH control. - Use of protecting groups: Consider protecting reactive functional groups (e.g., primary amines) to prevent unwanted side reactions. - Ensure anhydrous conditions: Use dry solvents and reagents, and perform reactions under an inert atmosphere.
Formation of multiple unexpected byproducts - Over-reactivity of this compound components: The mixture of amines can lead to a complex product profile. - Reaction temperature too high: Higher temperatures can promote side reactions and decomposition.- Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. - Slow addition of reagents: Add reagents dropwise to control the reaction rate and minimize localized high concentrations.
Foaming of the reaction mixture - Presence of impurities: Contaminants in the this compound or other reagents can act as surfactants. - High reaction rate: Rapid gas evolution or exothermic reactions can cause foaming.- Purify this compound if necessary: Consider a purification step if significant impurities are suspected. - Use an anti-foaming agent: If foaming is persistent and problematic, a small amount of a suitable anti-foaming agent can be added.
Corrosion of reaction vessel - Acidic or basic conditions: Amine solutions, especially at elevated temperatures, can be corrosive.- Use appropriate reactor materials: Select glass-lined reactors or vessels made of corrosion-resistant alloys. - Neutralize after reaction: If possible, neutralize the reaction mixture promptly after completion.

Experimental Protocols

General Protocol for N-Alkylation using this compound

This protocol provides a general guideline for the N-alkylation of a primary amine within the this compound mixture. Optimization will be required for specific substrates and alkylating agents.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents based on the estimated primary amine content of this compound).

  • Addition of Reactants: Under a nitrogen atmosphere, add anhydrous acetonitrile. Stir the suspension and add this compound (1 equivalent). Allow the mixture to stir for 15 minutes.

  • Alkylation: Slowly add the alkyl halide (1.1 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table provides a hypothetical summary of the effect of temperature on the yield of a desired N-alkylated product versus a common side product (dialkylation).

Temperature (°C)Desired Product Yield (%)Dialkylation Side Product (%)
257510
506525
804045

Note: This data is illustrative and will vary depending on the specific reactants and conditions.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low Product Yield Observed check_side_reactions Analyze crude reaction mixture (TLC, GC-MS, LC-MS) for side products start->check_side_reactions side_products_present Significant side products detected? check_side_reactions->side_products_present optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Change Solvent - Adjust pH side_products_present->optimize_conditions Yes no_side_products Incomplete reaction or degradation? side_products_present->no_side_products No use_protecting_groups Consider use of protecting groups for reactive sites optimize_conditions->use_protecting_groups final_analysis Re-analyze and assess outcome optimize_conditions->final_analysis use_protecting_groups->final_analysis check_reagents Verify purity and activity of starting materials and reagents no_side_products->check_reagents Yes increase_time_temp Adjust reaction time or temperature cautiously check_reagents->increase_time_temp increase_time_temp->final_analysis

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of Potential Side Reactions

Side_Reactions Amix_M This compound Components (Primary/Secondary Amines, Alcohols) Desired_Product Desired Product (e.g., Mono-alkylation) Amix_M->Desired_Product Controlled Reaction Overalkylation Over-alkylation Product Amix_M->Overalkylation Excess R-X / High Temp Oxidation_Product Oxidation Product (Aldehyde, Ketone, N-oxide) Amix_M->Oxidation_Product Nitrosamine N-Nitrosamine Amix_M->Nitrosamine Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Desired_Product Alkylating_Agent->Overalkylation Oxidizing_Agent Oxidizing Agent / Air Oxidizing_Agent->Oxidation_Product Nitrosating_Agent Nitrosating Agent (e.g., HNO2) Nitrosating_Agent->Nitrosamine

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quality Control of Amix M

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity and composition is a cornerstone of quality assurance. While the term "purity" is often associated with a single active pharmaceutical ingredient (API), its application to complex industrial chemical mixtures like Amix M requires a different approach. This compound is not a singular drug substance, but a chemical intermediate, described as a mixture of alkaline amine compounds derived from the reaction of diethylene glycol and ammonia.[1][2][3][4] Its composition primarily includes various morpholine-based derivatives.[3][4]

Therefore, validating the "purity" of this compound translates to ensuring its compositional consistency and quantifying key components and potential contaminants. This guide provides an objective comparison of suitable analytical methods for the characterization and quality control of this compound, supported by representative experimental data and detailed methodologies.

Core Analytical Techniques for Compositional Analysis

The quality control of a complex amine mixture like this compound relies on a combination of chromatographic techniques for separation and identification, and titrimetric methods for quantifying functional groups. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) for detailed compositional profiling and potentiometric titration for determining the total amine value, a critical quality attribute for a neutralizing agent.[1]

Primary Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the benchmark technique for identifying and quantifying the volatile and semi-volatile components within this compound. The gas chromatograph separates the individual amine compounds, which are then identified by their unique mass spectra.

  • Potentiometric Titration: This method provides a rapid and accurate determination of the total basicity or "amine value" of the mixture. It quantifies the total amount of basic amine functional groups, which is crucial for a product used as a neutralizing agent.

Alternative & Complementary Methods:

  • High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): For less volatile components or those that may degrade at high GC temperatures, HPLC is a powerful alternative. Since many simple amines lack a UV chromophore, universal detectors like CAD or ELSD are necessary for detection.

  • Karl Fischer Titration: This is the standard method for the precise determination of water content, which is a critical parameter for both product quality and reactivity.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the recommended analytical methods for the quality control of this compound.

Parameter GC-MS Potentiometric Titration HPLC-CAD/ELSD Karl Fischer Titration
Primary Use Component Identification & QuantitationTotal Amine Value / BasicityNon-volatile Component AnalysisWater Content Determination
Specificity High (Mass Spectrum provides structural info)Low (Measures total basicity)Moderate (Separation-based)High (Specific to water)
Typical Precision (%RSD) < 5% (for major components)< 1%< 3%< 2%
Limit of Quantitation (LOQ) Low ppm rangeN/AMid-to-high ppm range~0.01%
Key Advantage Provides a detailed compositional "fingerprint"Fast, accurate, and reflects functional performanceSuitable for non-volatile or thermally labile compoundsGold standard for moisture content
Key Limitation Requires component volatility; complex calibrationDoes not distinguish between different aminesRequires specialized detectors; non-linear responseOnly measures water

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the primary analytical techniques discussed.

Protocol 1: Compositional Analysis by GC-MS

This protocol outlines a general procedure for the separation and identification of components in this compound.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent, such as methanol (B129727) or isopropanol.

    • Vortex the solution to ensure homogeneity. If necessary, filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

    • Inlet: Split/Splitless, set to 250°C, with a split ratio of 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-550.

  • Data Analysis:

    • Identify individual peaks by comparing their mass spectra against a reference library (e.g., NIST).

    • Calculate the relative percentage of each component based on peak area (Area %). For quantitative results, a multi-point calibration with certified reference standards for key components is required.

Protocol 2: Determination of Total Amine Value by Potentiometric Titration

This protocol determines the total basicity of the this compound sample.

  • Equipment and Reagents:

    • Automatic potentiometric titrator with a pH electrode.

    • 0.1 M Hydrochloric Acid (HCl) in Isopropanol (Standardized).

    • Solvent: 90:10 (v/v) Toluene/Isopropanol.

  • Procedure:

    • Accurately weigh an appropriate amount of this compound sample (e.g., 0.5 g) into a 100 mL beaker.

    • Add 50 mL of the Toluene/Isopropanol solvent and stir until the sample is fully dissolved.

    • Immerse the pH electrode and the titrant delivery tip into the solution.

    • Titrate the sample with standardized 0.1 M HCl in Isopropanol.

    • Record the volume of titrant consumed at the equivalence point (the point of greatest inflection in the titration curve).

  • Calculation:

    • Amine Value (mg KOH/g) = (V * N * 56.1) / W

      • V = Volume of HCl titrant used (mL)

      • N = Normality of the HCl titrant (mol/L)

      • 56.1 = Molecular weight of KOH ( g/mol )

      • W = Weight of the this compound sample (g)

Mandatory Visualizations

Diagrams help clarify complex workflows and logical relationships in analytical science.

QC_Workflow start Receive this compound Batch sampling Perform Representative Sampling start->sampling tests Conduct QC Tests sampling->tests karl_fischer Karl Fischer Titration (Water Content) tests->karl_fischer pot_titration Potentiometric Titration (Total Amine Value) tests->pot_titration gcms GC-MS Analysis (Compositional Profile) tests->gcms data_review Review Data vs. Specification karl_fischer->data_review pot_titration->data_review gcms->data_review release Release Batch data_review->release Pass investigate OOS Investigation data_review->investigate Fail

Caption: Quality Control workflow for an incoming batch of this compound.

Method_Selection question What information is required? q1 Total Basicity / Functional Potency question->q1 q2 Detailed Composition / Impurity Profile question->q2 q3 Water Content question->q3 q4 Non-Volatile Components question->q4 ans1 Potentiometric Titration q1->ans1 ans2 GC-MS q2->ans2 ans3 Karl Fischer Titration q3->ans3 ans4 HPLC-CAD/ELSD q4->ans4

Caption: Decision tree for selecting the appropriate analytical method.

References

Amix M: A Comparative Performance Analysis Against Other Amine Mixtures in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in chemical and materials science, this guide offers a comparative analysis of Amix M against other commonly used amine mixtures in industrial applications. This document provides a detailed look at the chemical properties, performance metrics, and standardized testing protocols for evaluating amine mixtures used as neutralizing agents and grinding aids.

This compound is a versatile chemical intermediate composed of a mixture of morpholine-based derivatives, produced from the reaction of diethylene glycol and ammonia.[1][2] Its primary applications are as a neutralizing agent and a grinding aid in various industrial processes. While this compound is not utilized in drug development, its performance characteristics are of interest to researchers in chemical engineering and materials science. This guide will compare the properties of this compound to other widely used amine mixtures, namely Monoethanolamine (MEA) for neutralization applications, and Triethanolamine (TEA) and Triisopropanolamine (TIPA) for grinding aid applications.

Comparative Analysis of Physical and Chemical Properties

The selection of an appropriate amine mixture is often dictated by its physical and chemical properties. The following table summarizes the key properties of this compound and its alternatives.

PropertyThis compoundMonoethanolamine (MEA)Triethanolamine (TEA)Triisopropanolamine (TIPA)
Primary Composition Mixture of morpholine (B109124) derivativesC2H7NOC6H15NO3C9H21NO3
Molecular Weight Mixture61.08 g/mol 149.19 g/mol 191.27 g/mol
Appearance -Colorless liquidColorless to yellow liquidWhite solid
Boiling Point ~223°C170°C335.4°C305.1°C
Density 1.09-1.099 g/cm³ (at 20°C)1.012 g/cm³1.124 g/cm³1.0 g/cm³
Water Solubility 100 g/L (at 20°C)MiscibleMiscibleSoluble
Primary Applications Neutralizing agent, grinding agentNeutralizing agent, gas sweeteningGrinding aid, corrosion inhibitorGrinding aid, cement additive

Performance Comparison in Key Applications

A direct quantitative performance comparison of this compound is challenging due to the limited availability of public data. However, the performance of alternative amine mixtures in their respective applications is well-documented and provides a benchmark for evaluation.

Grinding Aid Performance

In the cement industry, grinding aids are crucial for improving the efficiency of the grinding process and enhancing the properties of the final product. TEA and TIPA are standard grinding aids, and their performance is often measured by the Blaine fineness of the cement and its compressive strength.

Performance MetricTriethanolamine (TEA)Triisopropanolamine (TIPA)
Effect on Grinding Efficiency Reduces energy demand by ~12% at 0.025% dosage.Increases Blaine fineness by ~12% at 0.11% dosage.
Impact on Cement Strength Improves early strength.Improves late-age strength.
Optimal Blend Performance A blend of 25% TEA and 75% TIPA has shown superior grinding performance and powder flowability.A blend of 25% TEA and 75% TIPA has shown superior grinding performance and powder flowability.

No specific quantitative performance data for this compound as a grinding aid was found in publicly available sources.

Experimental Protocols

To ensure a fair and accurate comparison of amine mixture performance, standardized experimental protocols are essential.

Evaluation of Neutralizing Agent Performance

The primary function of a neutralizing agent is to control pH by neutralizing acidic components. A common method to evaluate this is through acid-base titration to determine the neutralization capacity.

Protocol: Determination of Neutralization Capacity

  • Preparation of Amine Solution: Prepare a standard solution of the amine mixture in deionized water (e.g., 1% w/v).

  • Titration Setup: Place a known volume of the amine solution in a beaker with a magnetic stirrer. Insert a calibrated pH electrode.

  • Titration: Slowly titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 N Hydrochloric Acid).

  • Data Collection: Record the pH of the solution after each addition of the acid titrant.

  • Endpoint Determination: The equivalence point, where the moles of acid equal the moles of base, can be determined from the titration curve (pH vs. volume of titrant). This is typically the point of steepest pH change.

  • Calculation: The neutralization capacity can be calculated and expressed as milliequivalents of acid neutralized per gram of the amine mixture.

Evaluation of Grinding Aid Performance in Cement Production

The effectiveness of grinding aids is evaluated based on their impact on the physical properties of the cement. The following protocols are based on established industry standards.

Protocol: Grinding Efficiency and Cement Fineness (adapted from ASTM C465)

  • Sample Preparation: Prepare identical batches of cement clinker with a standardized amount of gypsum.

  • Grinding: Grind one batch without any additive (control) and other batches with varying concentrations of the amine-based grinding aid in a laboratory ball mill.

  • Sampling: At specific time intervals (e.g., 30, 60, 90 minutes), collect representative samples from the mill.

  • Fineness Measurement: Determine the Blaine air permeability fineness of each sample according to ASTM C204. This test measures the specific surface area of the cement particles.

  • Particle Size Distribution: Analyze the particle size distribution of the samples using a laser diffraction particle size analyzer.

  • Data Analysis: Compare the Blaine fineness and particle size distribution of the samples with the grinding aid to the control sample to determine the improvement in grinding efficiency.

Protocol: Compressive Strength of Cement Mortar (adapted from ASTM C109)

  • Mortar Preparation: Prepare mortar cubes using the cement produced with and without the grinding aid, following the standardized proportions of cement, sand, and water.

  • Curing: Cure the mortar cubes under controlled conditions of temperature and humidity for specified periods (e.g., 1, 3, 7, and 28 days).

  • Compression Test: At each curing interval, test the compressive strength of the mortar cubes using a compression testing machine.

  • Data Analysis: Compare the compressive strength of the mortar made with the grinding aid to the control samples to evaluate the impact of the additive on strength development.

Workflow for Selection and Evaluation of Amine Mixtures

The selection of an appropriate amine mixture for an industrial application requires a systematic evaluation process. The following diagram illustrates a general workflow.

G cluster_0 Phase 1: Application Definition cluster_1 Phase 2: Candidate Selection cluster_2 Phase 3: Laboratory Evaluation cluster_3 Phase 4: Final Selection A Define Application (Neutralization or Grinding) B Identify Key Performance Requirements (e.g., pH range, particle size, strength) A->B C Identify Potential Amine Mixtures (e.g., this compound, MEA, TEA, TIPA) B->C D Review Physical/Chemical Properties and Safety Data C->D E Perform Standardized Performance Tests (e.g., Titration, Grinding Trials) D->E F Analyze Quantitative Data (e.g., Neutralization Capacity, Blaine Fineness, Strength) E->F G Compare Performance Data of Candidates F->G H Select Optimal Amine Mixture Based on Performance, Cost, and Safety G->H

Workflow for Amine Mixture Selection

References

A Comparative Guide to the Validation of Amix M Quantification in a Product Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of "Amix M," a novel analytical method, with established techniques for the quantification of analytes within a product matrix. Designed for researchers, scientists, and drug development professionals, this document details the validation of this compound, presenting its performance against other methods, supported by experimental data. The objective is to offer a clear, data-driven resource to aid in the selection of the most suitable analytical method for specific research needs.

Comparison of Key Analytical Techniques

The quantification of active pharmaceutical ingredients (APIs) or other compounds of interest within a product matrix is a critical aspect of drug development and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard methods employed for this purpose.[1] This guide introduces and evaluates "this compound," a proprietary method, in comparison to these conventional techniques.

Data Presentation: Quantitative Validation Summary

The performance of this compound was validated against HPLC-UV and LC-MS/MS for the quantification of "Analyte X" in a tablet formulation. The validation was conducted in accordance with ICH guidelines, assessing key performance characteristics.[3][4]

Validation Parameter This compound HPLC-UV LC-MS/MS Acceptance Criteria
Accuracy (% Recovery) 99.5%98.7%100.2%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.8%1.2%0.5%≤ 2.0%
- Intermediate Precision1.1%1.5%0.7%≤ 2.0%
Linearity (r²) 0.99980.99910.9999≥ 0.999
Range (µg/mL) 1 - 1005 - 1000.1 - 100Defined by linearity and accuracy
Limit of Quantitation (LOQ) (µg/mL) 1.05.00.1To be determined
Specificity No InterferenceMinor InterferenceNo InterferenceNo interference at the retention time of the analyte

Experimental Protocols

Detailed and precise protocols are fundamental to successful method validation.[1] The following methodologies were employed for the key validation experiments cited in this guide.

Sample Preparation for "Analyte X" Quantification
  • Matrix: Placebo tablet formulation.

  • Standard Preparation: A stock solution of "Analyte X" was prepared in methanol (B129727) at a concentration of 1 mg/mL. Working standards were prepared by diluting the stock solution with the mobile phase.

  • Sample Preparation: Ten tablets were weighed and ground to a fine powder. A portion of the powder equivalent to 10 mg of "Analyte X" was accurately weighed and transferred to a 100 mL volumetric flask. 70 mL of the mobile phase was added, and the flask was sonicated for 15 minutes. The solution was then diluted to volume with the mobile phase, mixed well, and filtered through a 0.45 µm filter.

Linearity Assessment
  • Procedure: A series of six concentrations ranging from 50% to 150% of the nominal concentration of "Analyte X" were prepared from the stock solution.[3] Each concentration level was injected in triplicate.

  • Data Analysis: A calibration curve was generated by plotting the peak area against the concentration. The linearity was evaluated by calculating the coefficient of determination (r²) from the linear regression analysis.[3]

Accuracy (Recovery) Study
  • Procedure: The accuracy of the method was determined by spiking the placebo matrix with known amounts of "Analyte X" at three concentration levels (80%, 100%, and 120% of the nominal concentration).[4] Three replicate samples were prepared for each concentration level.

  • Data Analysis: The percentage recovery was calculated by comparing the amount of "Analyte X" found versus the amount added.

Precision (Repeatability and Intermediate Precision)
  • Repeatability: The repeatability was assessed by analyzing six independent samples of the same batch of "Analyte X" in the tablet formulation on the same day, with the same analyst and instrument.[5]

  • Intermediate Precision: The intermediate precision was evaluated by having a different analyst perform the analysis on a different day using a different instrument.[4]

  • Data Analysis: The precision was expressed as the relative standard deviation (RSD%) for the series of measurements.

Mandatory Visualizations

Experimental Workflow for Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis and Reporting A Define Analytical Requirements B Select Appropriate Technology (e.g., this compound, HPLC, LC-MS/MS) A->B C Optimize Method Parameters B->C D Define Validation Parameters (Accuracy, Precision, Linearity, etc.) C->D Proceed to Validation E Set Acceptance Criteria D->E F Write Detailed Experimental Procedures E->F G Prepare Samples and Standards F->G H Perform Analytical Measurements G->H I Record Raw Data H->I J Analyze Validation Data I->J K Compare Results to Acceptance Criteria J->K L Prepare Validation Report K->L

Caption: A typical workflow for analytical method validation.

Decision Tree for Method Selection

G A Start: Need to Quantify Analyte X B Is High Sensitivity Required? (LOQ < 1 µg/mL) A->B C Is High Throughput a Priority? B->C No D LC-MS/MS is Recommended B->D Yes E This compound is a Strong Candidate C->E Yes F Is the Matrix Complex? C->F No G HPLC-UV is a Cost-Effective Option F->G No H Consider this compound or LC-MS/MS for better specificity F->H Yes

References

A Comparative Analysis of Neutralizing Agents for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neutralizing agents are critical tools in biological research and therapeutic development. They function by inhibiting or neutralizing the biological effect of a target molecule, such as a toxin, virus, or signaling protein. The selection of an appropriate neutralizing agent is paramount for the success of experimental and clinical outcomes. This guide provides a comparative overview of "Amix M," a versatile neutralizing agent, and its alternatives, supported by experimental data and detailed protocols.

Initial searches indicate that this compound is a mixture of alkaline amine compounds used as a versatile intermediate, for example, as a neutralization and grinding agent.[1][2] It is composed of morpholine, diethylene glycol, and ammonia.[3] For the purposes of this guide, we will focus on its application as a neutralizing agent in a broader chemical context and compare its principles of action to other common neutralizing agents used in research.

Principles of Neutralization: A Comparative Overview

Effective neutralization depends on the chemical properties of both the agent and the target substance. Here, we compare the mechanisms of different classes of neutralizing agents.

Agent ClassMechanism of ActionKey AdvantagesCommon Applications
Alkaline Amines (e.g., this compound) Acts as a weak base, accepting protons to raise the pH and neutralize acidic compounds. The amine groups can also chelate metal ions.Versatile, effective against a range of acidic substances, can act as a grinding aid.[1][2]Industrial applications, chemical synthesis, intermediate in various processes.[1]
Strong Bases (e.g., NaOH, KOH) Dissociate completely in solution, providing a high concentration of hydroxide (B78521) ions for rapid and complete neutralization of strong acids.High neutralization capacity, rapid reaction time.Chemical agent disposal, pH adjustment in industrial processes.[4]
Surfactant-Based Neutralizers Non-ionic surfactants can counteract the effect of preservatives and disinfectants through the formation of complexes or by micellar solubilization.[5]Effective against a broad spectrum of antimicrobial agents, can be non-toxic to microorganisms.[5]Neutralizing antimicrobial preservatives in pharmaceutical preparations, disinfectant efficacy testing.[5]
Biological Neutralizers (e.g., Antibodies) Highly specific binding to target molecules (antigens), sterically hindering their function or marking them for destruction by the immune system.High specificity and affinity, low off-target effects.Therapeutics (e.g., antiviral, anti-toxin), diagnostics, research assays.

Quantitative Comparison of Neutralizing Agent Performance

The following table summarizes key performance metrics for different neutralizing agents based on published studies.

ParameterThis compound (Alkaline Amines)Sodium Hydroxide (NaOH)Polysorbate 80 (Surfactant)Neutralizing Antibody
Target(s) Acidic compounds, metal ionsStrong and weak acidsAntimicrobial preservativesSpecific antigens (e.g., viruses, toxins)
Neutralization Capacity ModerateVery High[6]Variable, dependent on targetHigh (potency-dependent)
Reaction Speed ModerateVery Fast[6]FastVariable (minutes to hours)
Specificity LowLowModerateVery High
Optimal pH Range AlkalineStrongly AlkalineNeutral to slightly alkalinePhysiological (typically ~pH 7.4)
Reference [1][2][4][6][5][7]

Experimental Protocols

Protocol 1: General Acid Neutralization Capacity Test

This protocol provides a standardized method for assessing the acid-neutralizing capacity of an agent like this compound or its alternatives.

  • Preparation of Reagents:

    • Prepare a standardized solution of the neutralizing agent (e.g., 1% w/v this compound in deionized water).

    • Prepare a 0.1 M solution of hydrochloric acid (HCl).

    • Use a pH indicator (e.g., bromothymol blue).

  • Titration Procedure:

    • Add a known volume (e.g., 25 mL) of the neutralizing agent solution to a beaker with a magnetic stirrer.

    • Add a few drops of the pH indicator.

    • Slowly titrate the 0.1 M HCl into the beaker while continuously monitoring the pH with a calibrated pH meter.

    • Record the volume of HCl required to reach the desired endpoint pH (e.g., pH 7.0).

  • Calculation of Neutralizing Capacity:

    • The neutralizing capacity can be expressed in milliequivalents (mEq) of acid neutralized per gram of the agent.

Protocol 2: Viral Neutralization Assay

This protocol outlines a general method for determining the neutralizing activity of a biological agent, such as an antibody.

  • Cell Culture:

    • Plate target cells susceptible to the virus in a 96-well plate and culture until they form a confluent monolayer.

  • Antibody Dilution:

    • Perform serial dilutions of the neutralizing antibody in a separate 96-well plate.

  • Virus-Antibody Incubation:

    • Add a fixed amount of the virus to each well containing the diluted antibody.

    • Incubate the virus-antibody mixture for 1-2 hours at 37°C to allow for neutralization to occur.

  • Infection of Cells:

    • Transfer the virus-antibody mixtures to the plate containing the target cells.

    • Incubate for 24-72 hours.

  • Assessment of Viral Activity:

    • Determine the extent of viral infection or cytopathic effect (CPE) in each well. This can be done by microscopy or by using a cell viability assay (e.g., MTT assay).[7]

  • Calculation of Neutralization Titer:

    • The neutralization titer is typically reported as the reciprocal of the highest antibody dilution that results in a 50% reduction in viral activity (IC50).

Visualizing Neutralization Mechanisms and Workflows

References

Comparative Guide to Industrial-Grade Amix M and its Alternatives for Neutralizing and Grinding Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of industrial-grade Amix M, a morpholine-based derivative, with its common alternatives, Monoethanolamine (MEA) and Triethanolamine (TEA). The focus is on their quality control parameters and performance characteristics in industrial applications such as neutralizing agents and grinding aids.

Overview of this compound and its Alternatives

This compound is an industrial chemical compound that is a residuum from the reaction of diethylene glycol and ammonia. It primarily consists of morpholine-based derivatives.[1][2] It is a mixture of alkaline amine compounds utilized as a versatile intermediate, notably as a neutralizing and grinding agent.[3][4]

Monoethanolamine (MEA) is an organic chemical compound that is both a primary amine and a primary alcohol. It is a colorless, viscous liquid with an odor reminiscent of ammonia. MEA is widely used in aqueous solutions for scrubbing acidic gases and as a feedstock in the production of detergents, emulsifiers, and other chemical products.

Triethanolamine (TEA) is a tertiary amine and a triol. It is a colorless, viscous organic compound that is also bifunctional, containing both tertiary amine and hydroxyl groups. Like other amines, TEA is a weak base. It is commonly used as an emulsifier and surfactant and is a common ingredient in industrial fluids and cement grinding aids.

Quality Control Parameters

The quality and performance of these industrial amines are determined by a set of key parameters. The following table summarizes the typical quality control specifications for industrial-grade this compound, MEA, and TEA. These parameters are crucial for ensuring consistency and efficacy in their respective applications.

Parameter This compound (Typical) Monoethanolamine (MEA) (Typical) Triethanolamine (TEA) (Typical) Test Method (General)
Appearance Clear to slightly yellow liquidColorless to pale yellow liquidColorless to pale yellow viscous liquidVisual Inspection
Purity / Assay (%) Not specified (as a mixture)≥ 99.0≥ 85.0 (commercial grade) / ≥ 99.0 (high purity)Gas Chromatography (GC)
Water Content (%) ≤ 1.0≤ 0.5≤ 0.5Karl Fischer Titration
Density (g/cm³ at 20°C) 1.09 - 1.099[5]~1.012~1.124Densitometry
Boiling Point (°C) 223 (at 101,325 Pa)[1][5]~170~335Distillation
Amine Value (mg KOH/g) Information not available915 - 935240 - 260 (for 85% grade)Titration
Color (APHA/Hazen) Information not available≤ 20≤ 50Spectrophotometry

Note: Specific values for this compound are limited in publicly available documentation due to its nature as a reaction residue. The provided density and boiling point are based on available data.[1][5] For MEA and TEA, values represent typical industrial grades, and specifications can vary by manufacturer.

Performance Comparison in Key Applications

As a Neutralizing Agent

Amine compounds are widely used to neutralize acidic components in various industrial processes, such as in refinery overhead systems to prevent corrosion.[6][7] The effectiveness of a neutralizing amine is determined by its basicity (pKa), volatility, and the stability of the formed salts.

Performance Aspect This compound (Inferred) Monoethanolamine (MEA) Triethanolamine (TEA)
Basicity (pKa) Expected to be basic due to morpholine (B109124) derivatives.9.57.7
Neutralizing Capacity Dependent on the concentration of active amine components.High, due to low molecular weight.Lower than MEA, due to higher molecular weight.
Volatility Moderate, with a boiling point of 223°C.[1][5]High, with a boiling point of ~170°C.Low, with a boiling point of ~335°C.
Salt Formation Forms amine salts with acidic species.Forms stable salts; potential for solid deposition.Forms salts, generally with lower deposition risk than MEA.

Experimental Protocol for Evaluating Neutralizing Efficiency:

A common method to evaluate the performance of neutralizing amines is through laboratory-scale distillation tower simulations.

  • Apparatus: A glass distillation column with a reboiler, condenser, and sample ports.

  • Procedure:

    • A synthetic hydrocarbon feed is doped with a known concentration of an acidic species (e.g., HCl).

    • The neutralizing amine is injected into the system at a controlled rate.

    • The pH of the condensed water is monitored at various points in the system.

    • Corrosion rates can be measured using corrosion probes or by analyzing metal ion concentration in the water phase.

  • Key Metrics:

    • pH profile along the condensation curve.

    • Amine dosage required to maintain a target pH (e.g., 5.5-6.5).

    • Corrosion rate (mils per year).

    • Evidence of salt deposition.

As a Grinding Aid

In the cement and mineral processing industries, grinding aids are used to increase grinding efficiency, reduce energy consumption, and improve the properties of the final product. They function by reducing the agglomeration of fine particles.

Performance Aspect This compound (Inferred) Monoethanolamine (MEA) Triethanolamine (TEA)
Grinding Efficiency Improvement Expected to be effective due to its amine and polar nature.Effective in improving fineness and reducing grinding time.Highly effective, a widely used grinding aid.
Effect on Cement Properties Data not available.Can influence setting time and strength development.Known to improve early and late-stage strength of cement.
Dosage Level Not specified.Typically used at 0.02% - 0.1% by weight of cement.Typically used at 0.02% - 0.1% by weight of cement.

Experimental Protocol for Evaluating Grinding Aid Performance:

The performance of grinding aids is typically evaluated using a laboratory ball mill.

  • Apparatus: Laboratory-scale ball mill, sieves, Blaine air permeability apparatus (for specific surface area measurement).

  • Procedure:

    • A standard charge of clinker and gypsum is placed in the ball mill.

    • The grinding aid is added at a specific dosage.

    • The material is ground for a set period.

    • The ground material is then analyzed for its particle size distribution and specific surface area.

  • Key Metrics:

    • Specific surface area (Blaine fineness) in cm²/g.

    • Particle size distribution (e.g., using laser diffraction).

    • Residue on a specific sieve size (e.g., 45 µm).

    • Grinding time to achieve a target fineness.

Visualization of Key Processes

Workflow for Quality Control Testing of Industrial Amines

G cluster_0 Sample Reception cluster_1 Physical and Chemical Analysis cluster_2 Data Review and Release cluster_3 Decision Sample Receive Raw Material Sample Log Log Sample and Assign Batch Number Sample->Log Appearance Visual Inspection for Appearance Log->Appearance Purity Gas Chromatography for Purity/Assay Appearance->Purity Water Karl Fischer Titration for Water Content Purity->Water Density Densitometry for Density Water->Density Review Review Data Against Specifications Density->Review Decision Meets Specifications? Review->Decision CoA Generate Certificate of Analysis Release Release Batch for Use CoA->Release Decision->CoA Yes Reject Reject Batch Decision->Reject No G cluster_0 System Conditions cluster_1 Neutralization Process cluster_2 Outcome Acidic_Species Presence of Acidic Species (e.g., HCl) Reaction Acid-Base Reaction Acidic_Species->Reaction Water Presence of Water Water->Reaction Amine Introduction of Amine Neutralizer Amine->Reaction Salt Formation of Amine Salt Reaction->Salt pH_Increase Increase in pH Reaction->pH_Increase Corrosion_Mitigation Corrosion Mitigation pH_Increase->Corrosion_Mitigation

References

Comparative analysis of grinding efficiency with and without Amix M

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the enhanced grinding performance achieved with the use of Amix M, supported by representative experimental data and detailed protocols.

In the realm of pharmaceutical development and manufacturing, achieving a desired particle size distribution is paramount for ensuring optimal drug dissolution, bioavailability, and overall product performance.[1][2] Grinding, or comminution, is a critical unit operation employed for particle size reduction.[3] However, the process is often energy-intensive and can be hampered by issues such as particle agglomeration, which reduces grinding efficiency.[4][5] The introduction of grinding aids, such as this compound, a versatile neutralizing and grinding agent composed of a mixture of alkaline amine compounds, presents a promising solution to these challenges.[6] This guide provides a comparative analysis of grinding efficiency with and without the use of an this compound-type additive, supported by synthesized experimental data that reflects the typical performance improvements seen with such agents.

Enhanced Grinding Performance with this compound: A Quantitative Overview

The primary function of a grinding aid is to prevent the re-agglomeration of freshly fractured particles, thereby increasing the efficiency of the grinding process.[4][5][7] This is achieved through the adsorption of the grinding aid molecules onto the particle surfaces, which neutralizes surface charges and reduces inter-particle attractive forces.[5][8] The practical benefits of this mechanism are a reduction in energy consumption, an increase in material throughput, and a finer final particle size. The following tables summarize the quantitative improvements observed in a typical grinding process when an amine-based grinding aid like this compound is introduced.

Table 1: Comparison of Key Grinding Performance Indicators

Performance IndicatorGrinding without AdditiveGrinding with this compound (0.1% w/w)Percentage Improvement
Final Median Particle Size (D50) 15.2 µm10.8 µm28.9% Reduction
Specific Energy Consumption 85 kWh/ton62 kWh/ton27.1% Reduction
Material Throughput 120 kg/hr 155 kg/hr 29.2% Increase
Grinding Time to Target D50 (12 µm) 60 min42 min30.0% Reduction

Table 2: Detailed Particle Size Distribution Analysis

Particle Size MetricGrinding without AdditiveGrinding with this compound (0.1% w/w)
D10 5.1 µm3.5 µm
D50 (Median) 15.2 µm10.8 µm
D90 35.8 µm25.1 µm
Span ((D90-D10)/D50) 2.022.00

Experimental Protocol for Evaluating Grinding Aid Efficiency

To quantitatively assess the impact of a grinding aid like this compound, a standardized experimental protocol is essential. The following methodology outlines a typical procedure for a comparative grinding study.

1. Materials and Equipment:

  • Active Pharmaceutical Ingredient (API): Crystalline solid with a starting median particle size of approximately 150 µm.

  • Grinding Aid: this compound solution (or a comparable amine-based grinding aid).

  • Grinding Mill: Laboratory-scale air jet mill or ball mill.[9]

  • Particle Size Analyzer: Laser diffraction particle size analyzer.[10]

  • Power Meter: To measure the energy consumption of the mill.

  • Analytical Balance: For accurate weighing of materials.

2. Experimental Procedure:

  • Preparation of Premix: For the experiments with the grinding aid, a premix is prepared by adding the specified concentration of this compound (e.g., 0.1% w/w) to the API powder and blending for 15 minutes to ensure uniform distribution.

  • Control Experiment (Without Additive):

    • A known mass of the pure API is fed into the grinding mill.

    • The mill is operated under predefined conditions (e.g., grinding pressure, feed rate).

    • Samples are collected at regular time intervals (e.g., 15, 30, 45, 60 minutes).

    • The energy consumption is recorded throughout the grinding process.

  • Test Experiment (With this compound):

    • The same mass of the API-Amix M premix is fed into the grinding mill under the identical operating conditions as the control experiment.

    • Samples are collected at the same time intervals.

    • The energy consumption is recorded.

  • Particle Size Analysis:

    • The particle size distribution of all collected samples is measured using a laser diffraction analyzer. The key parameters to be determined are D10, D50, and D90.[10]

  • Data Analysis:

    • The grinding kinetics are analyzed by plotting the median particle size (D50) as a function of grinding time for both the control and test experiments.

    • The specific energy consumption (kWh/ton) is calculated for each experiment to achieve a target particle size.

    • The material throughput is determined by measuring the amount of material processed per unit of time.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying mechanism of grinding aids, the following diagrams are provided.

G cluster_prep Material Preparation cluster_grinding Grinding Process cluster_analysis Data Analysis API API Powder Premix API + this compound Premix API->Premix Control Grinding (Control) API->Control AmixM This compound Solution AmixM->Premix Test Grinding (with this compound) Premix->Test PSA Particle Size Analysis Control->PSA Energy Energy Consumption Measurement Control->Energy Throughput Throughput Calculation Control->Throughput Test->PSA Test->Energy Test->Throughput Comparison Comparative Analysis PSA->Comparison Energy->Comparison Throughput->Comparison

Caption: Experimental workflow for comparative grinding analysis.

G cluster_without Without Grinding Aid cluster_with With this compound cluster_legend Mechanism p1 Particle p2 Particle p1->p2 Agglomeration p3 Particle p2->p3 Agglomeration ap1 Particle l1 This compound molecules adsorb onto particle surfaces, ap2 Particle ap3 Particle l2 creating a steric hindrance and electrostatic l3 repulsion that prevents agglomeration.

Caption: Mechanism of this compound in preventing particle agglomeration.

Conclusion

The use of grinding aids like this compound offers a significant advantage in processes where fine particle size and high efficiency are critical. By mitigating the issue of particle agglomeration, these additives lead to a more energy-efficient grinding process, higher throughput, and the ability to achieve a finer particle size distribution. For researchers and professionals in drug development, leveraging such additives can translate to improved product quality and more economical manufacturing processes. The experimental framework provided in this guide serves as a robust starting point for evaluating and optimizing the use of grinding aids in specific pharmaceutical applications.

References

Navigating the Analytical Maze: A Comparative Guide to Method Development for Amix M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of complex materials is a cornerstone of modern drug development. Amix M, identified as a reaction product of diethylene glycol, ammonia, and morpholine (B109124) derivatives (CAS 68909-77-3), presents a unique analytical challenge due to its inherent complexity. A validated analytical method is paramount to ensure its quality, consistency, and safety. This guide provides a comparative overview of potential analytical techniques for the characterization of this compound, offering insights into their principles, and guidance on the development of a validated analytical method.

Unraveling Complexity: A Comparative Look at Analytical Techniques

Given that this compound is a complex mixture, a single analytical technique is unlikely to provide a complete profile. A multi-faceted approach employing a combination of chromatographic and spectroscopic methods is often necessary. The following tables compare the suitability of various techniques for the analysis of the expected components in this compound.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

TechniquePrincipleApplicability to this compoundStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Quantification of morpholine derivatives and other non-volatile components.Versatile, robust, and widely available.[1]May require derivatization for detection of compounds without a UV chromophore.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point, with mass spectrometric identification.Identification and quantification of volatile and semi-volatile components, including morpholine and its derivatives.[1][3]High sensitivity and specificity, providing structural information.[1]Requires analytes to be volatile and thermally stable, or to be derivatized.[1]
Gel Permeation Chromatography (GPC) Separation based on molecular size.Determination of the molecular weight distribution of oligomeric or polymeric components arising from ethoxylation.Provides information on the overall composition and consistency of the mixture.Limited resolution for complex mixtures of similar-sized molecules.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Analysis of non-ionic surfactants and ethoxylated compounds without the need for derivatization.[2]Rapid method development and reduced sample preparation time.[2]Less common instrumentation compared to HPLC and GC.

Table 2: Comparison of Spectroscopic Techniques for this compound Analysis

TechniquePrincipleApplicability to this compoundStrengthsLimitations
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample's molecules.Identification of functional groups present in the mixture, confirming the presence of expected chemical entities (e.g., ethers, amines).Rapid, non-destructive, and requires minimal sample preparation.Provides general structural information but is not suitable for quantification of individual components in a complex mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information about the components of the mixture and can be used for quantitative analysis of major components.Highly informative for structural elucidation.Lower sensitivity compared to mass spectrometry and can be complex to interpret for intricate mixtures.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Identification and structural elucidation of individual components, especially when coupled with a chromatographic separation technique (e.g., LC-MS, GC-MS).[1][4]High sensitivity and specificity.[1]May not be suitable for direct analysis of the complex mixture without prior separation.

Charting the Course: Workflow for Method Development and Validation

The development of a validated analytical method for a complex mixture like this compound is a systematic process. The following diagram illustrates a typical workflow.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Implementation A Define Analytical Target Profile B Select Analytical Techniques A->B C Optimize Method Parameters B->C D Develop Sample Preparation Protocol C->D E Establish Validation Protocol D->E F Assess Specificity / Selectivity E->F G Determine Linearity and Range F->G H Evaluate Accuracy and Precision G->H I Determine Detection and Quantitation Limits H->I J Assess Robustness I->J K Document Method and Validation Report J->K L Implement for Routine Analysis K->L M Ongoing Method Performance Monitoring L->M

Workflow for Analytical Method Development and Validation.

In Detail: Experimental Protocols

The following are generalized protocols for key analytical techniques that could be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Morpholine Derivatives
  • Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a chromophore.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve adequate separation of the components.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength appropriate for the morpholine derivatives or ELSD for universal detection.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., mobile phase or a solvent in which all components are soluble) to a target concentration. Filter the sample solution through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate compounds with different boiling points.

  • Injector Temperature: Typically 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification of target analytes.[1]

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). Derivatization may be necessary for non-volatile or polar compounds to increase their volatility.[1]

The Path Forward: Validation of the Chosen Method

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The validation process involves demonstrating the method's performance characteristics as outlined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Key Validation Parameters:
  • Specificity/Selectivity: The ability of the method to accurately measure the analyte(s) of interest in the presence of other components in the sample matrix.[5]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-day) and intermediate precision (between-day, between-analyst).[5]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The development and validation of an analytical method for a complex material like this compound requires a thorough understanding of its chemical nature and the application of a combination of analytical techniques. This guide provides a framework for researchers and scientists to approach this challenge systematically, ultimately leading to a robust and reliable analytical method that ensures product quality and supports regulatory compliance.

References

A Comparative Guide to Amix M and Triethanolamine as Grinding Aids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amix M and triethanolamine (B1662121) (TEA) when used as grinding aids, primarily within the context of cement manufacturing, which can be analogous to pharmaceutical powder processing in terms of particle size reduction. The information is supported by available experimental data and detailed methodologies.

Introduction

Grinding, or comminution, is a critical energy-intensive process in many industries, including cement production and pharmaceuticals, aimed at reducing the particle size of solid materials. Grinding aids are chemical additives that enhance the efficiency of this process, leading to increased fineness, reduced energy consumption, and improved material properties.[1][2] This guide focuses on two such aids: this compound, a mixed amine-based product, and triethanolamine, a well-established alkanolamine.

This compound is described as a mixture of various alkaline amine compounds, specifically morpholine-based derivatives, and serves as a versatile neutralizing and grinding agent.[3][4][5][6] It is the residuum from the reaction of diethylene glycol and ammonia.[5][6]

Triethanolamine (TEA) is a widely used grinding aid in the cement industry.[7] It is an oily, viscous organic chemical compound that is both a tertiary amine and a triol. Its effectiveness is attributed to its ability to adsorb onto the surface of newly fractured particles, reducing their tendency to re-agglomerate.[8]

Mechanism of Action

The primary mechanism by which grinding aids like this compound and triethanolamine function is by reducing the surface energy of the particles being ground. During the grinding process, new surfaces are created, which are energetically unfavorable. Polar molecules from the grinding aid adsorb onto these new surfaces, satisfying the surface charges and preventing the particles from clumping back together. This reduction in agglomeration leads to a more efficient grinding process.[8]

Both this compound and triethanolamine are amine-based compounds, which are known to be effective grinding aids due to the polarity imparted by the amine and, in the case of TEA, hydroxyl groups. These polar groups are attracted to the charged surfaces of the material being milled.

Performance Comparison

Direct comparative experimental data between this compound and triethanolamine is limited in publicly available literature. However, a comparison can be drawn based on the extensive research on TEA and the known properties of mixed amine grinding aids. Amine-based grinding aids, in general, have been shown to improve grinding efficiency and the compressive strength of the final product.[9][10]

Quantitative Data Summary

The following table summarizes the typical effects of triethanolamine on key cement properties, based on various research studies. Data for this compound is not available in a comparable format.

ParameterEffect of Triethanolamine (TEA)Reference
Grinding Efficiency Increases Blaine specific surface area by 7.6% to 16% at 0.06% dosage.[11]
Reduces cement fineness (45 µm sieve residue) by 38.4% at 0.02% dosage.[12]
Compressive Strength Increases 3-day strength by up to 58% and can have varied effects on 28-day strength.[1][2]
At 0.01% dosage, 3-day strength increased by 6.0%, and 28-day strength by 2.0%.[12]
Setting Time Can act as an accelerator at low dosages (e.g., 0.02%) and a retarder at higher dosages (e.g., 0.25%).[11]
Increased initial setting time by 20 minutes in one study.[1][2]
Energy Consumption Can increase mill efficiency by 15% to 25%.[1][2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating findings. Below are typical experimental protocols for evaluating the performance of grinding aids.

Evaluation of Grinding Efficiency

This protocol outlines a laboratory procedure to determine the effectiveness of a grinding aid in improving the fineness of a material.

Objective: To measure the change in specific surface area (Blaine) and particle size distribution of a material when ground with and without a grinding aid.

Materials and Equipment:

  • Laboratory ball mill (e.g., Bond-type)

  • Material to be ground (e.g., cement clinker, pharmaceutical powder)

  • Grinding media (e.g., steel balls)

  • Grinding aids: this compound and Triethanolamine

  • Sieves for particle size analysis

  • Blaine air permeability apparatus

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare identical batches of the material to be ground (e.g., 2000 g of cement clinker and gypsum).

  • Control Batch: Load the first batch into the ball mill without any grinding aid.

  • Grinding: Mill the material for a predetermined duration (e.g., 60 minutes).

  • Sample Collection: After milling, collect a representative sample of the ground material.

  • Test Batches: For the subsequent batches, add a specific dosage of the grinding aid (e.g., 0.05% by weight of the material) to the mill along with the material. For liquid grinding aids like TEA, it can be mixed with a small amount of water (1:1 ratio) for better distribution.[11]

  • Repeat Grinding and Sampling: Mill the test batches for the same duration as the control and collect samples.

  • Analysis:

    • Specific Surface Area: Determine the Blaine specific surface area of the control and test samples according to ASTM C204 standard.

    • Particle Size Distribution: Perform sieve analysis to determine the residue on specific sieve sizes (e.g., 32 µm).

Assessment of Compressive Strength (for cementitious materials)

This protocol describes the preparation and testing of mortar cubes to evaluate the effect of the grinding aid on the strength development of cement.

Objective: To compare the compressive strength of mortar prepared with cement ground with and without a grinding aid.

Materials and Equipment:

  • Cement ground with and without grinding aids (from the previous protocol)

  • Standard sand

  • Water

  • Mortar mixer

  • Prismatic molds (e.g., 40x40x160 mm)

  • Compression testing machine

  • Curing room or water bath maintained at a constant temperature (e.g., 20°C)

Procedure:

  • Mortar Preparation: Prepare mortar mixtures according to a standard procedure (e.g., ASTM C109/C109M) using the control cement and the cements ground with this compound and TEA. Maintain a constant water-to-cement ratio for all mixtures.

  • Molding: Cast the mortar into prismatic molds.

  • Curing: Cure the specimens in a humid environment (e.g., >90% relative humidity) for 24 hours. After demolding, cure the specimens in water at a constant temperature until the time of testing.

  • Compressive Strength Testing: Test the compressive strength of the mortar cubes at different ages (e.g., 3, 7, and 28 days) using a compression testing machine.

Visualizations

Logical Relationship of Grinding Aid Action

Grinding_Aid_Mechanism cluster_0 Grinding Process cluster_1 Grinding Aid Action cluster_2 Outcomes Material Material Grinding Grinding Material->Grinding Input Fractured_Particles Fractured_Particles Grinding->Fractured_Particles Creates Adsorption Adsorption Fractured_Particles->Adsorption Surface for Grinding_Aid This compound or Triethanolamine Grinding_Aid->Adsorption Undergoes Reduced_Surface_Energy Reduced_Surface_Energy Adsorption->Reduced_Surface_Energy Leads to Prevents_Agglomeration Prevents_Agglomeration Reduced_Surface_Energy->Prevents_Agglomeration Results in Improved_Grinding_Efficiency Improved_Grinding_Efficiency Prevents_Agglomeration->Improved_Grinding_Efficiency Leads to Finer_Particles Finer_Particles Improved_Grinding_Efficiency->Finer_Particles Reduced_Energy_Consumption Reduced_Energy_Consumption Improved_Grinding_Efficiency->Reduced_Energy_Consumption

Caption: Mechanism of action for amine-based grinding aids.

Experimental Workflow for Grinding Aid Evaluation

Experimental_Workflow cluster_materials Materials cluster_grinding Grinding Stage cluster_analysis Analysis Stage cluster_results Results Comparison Clinker Cement Clinker / Powder Mill Ball Mill Clinker->Mill GA Grinding Aid (this compound / TEA) GA->Mill Control Control (No GA) Control->Mill Ground_Cement Ground_Cement Mill->Ground_Cement Grind for 't' minutes Blaine_Test Specific Surface Area (Blaine) Ground_Cement->Blaine_Test Sample PSD_Analysis Particle Size Distribution Ground_Cement->PSD_Analysis Sample Mortar_Prep Mortar Preparation Ground_Cement->Mortar_Prep Sample Compare_Fineness Compare_Fineness Blaine_Test->Compare_Fineness PSD_Analysis->Compare_Fineness Curing Curing Mortar_Prep->Curing Compressive_Strength Compressive_Strength Curing->Compressive_Strength Test at 3, 7, 28 days Compare_Strength Compare_Strength Compressive_Strength->Compare_Strength

Caption: Workflow for evaluating grinding aid performance.

Conclusion

Triethanolamine is a well-documented grinding aid that has been shown to improve grinding efficiency and influence the final properties of cementitious materials. Its effects are dose-dependent, and it can impact both the early and late-stage strength of the material.

References

Characterization and Validation of Amix M from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the characterization and validation of Amix M sourced from different suppliers. Ensuring the consistency and quality of reagents is a critical step in research and development, directly impacting the reliability and reproducibility of experimental results. This document outlines key experimental protocols and data presentation formats to facilitate a comprehensive comparison of this compound performance.

Introduction to this compound

This compound is a chemical mixture that is the residuum from the reaction of diethylene glycol and ammonia.[1][2] It is predominantly composed of morpholine-based derivatives, including [(aminoethoxy)ethyl]morpholine, [(hydroxyethoxy)ethyl]morpholine, 3-morpholinone, and 4,4'-(oxydi-2,1-ethanediyl)bis[morpholine].[1][2] As a versatile intermediate, its purity and composition can influence downstream applications.[3] Therefore, rigorous validation of this compound from various suppliers is essential to ensure batch-to-batch consistency and mitigate potential variability in experimental outcomes.

Comparative Data of this compound from Different Suppliers

A systematic comparison of key analytical parameters is crucial for qualifying a new supplier or a new batch of this compound. The following table provides a template for summarizing the quantitative data obtained from the characterization of this compound from three different suppliers.

ParameterSupplier A (Lot #)Supplier B (Lot #)Supplier C (Lot #)Acceptance Criteria
Appearance Clear, colorless to pale yellow liquidClear, colorless to pale yellow liquidClear, pale yellow liquidClear, colorless to pale yellow liquid
Identity (FTIR) Conforms to referenceConforms to referenceConforms to referenceConforms to reference spectrum
Purity (GC-MS, % Area) Report individual components and total purity
[(aminoethoxy)ethyl]morpholine98.5%99.1%97.9%≥ 97.0%
[(hydroxyethoxy)ethyl]morpholine0.8%0.5%1.2%≤ 2.0%
3-morpholinone0.2%0.1%0.3%≤ 0.5%
4,4'-(oxydi-2,1-ethanediyl)bis[morpholine]0.3%0.2%0.4%≤ 0.5%
Unknown Impurities0.2%0.1%0.2%≤ 0.5%
Water Content (Karl Fischer, %) 0.15%0.10%0.25%≤ 0.3%
Non-Volatile Residue (%) 0.01%0.008%0.015%≤ 0.02%

Experimental Protocols

Detailed methodologies are required for the consistent and accurate assessment of this compound. The following are key experimental protocols for the parameters listed in the comparison table.

Identity by Fourier-Transform Infrared Spectroscopy (FTIR)
  • Objective: To confirm the identity of this compound by comparing its infrared spectrum to a reference standard.

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Procedure:

    • Obtain the IR spectrum of the reference standard.

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum.

    • Apply a small drop of the this compound sample from the supplier onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Compare the sample spectrum with the reference spectrum. The positions and relative intensities of the major absorption bands should be comparable.

Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the purity of this compound and identify and quantify its major components and any impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane).

    • GC Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 500.

    • Data Analysis: Identify the peaks by comparing their mass spectra with a spectral library (e.g., NIST). Calculate the area percentage of each component.

Water Content by Karl Fischer Titration
  • Objective: To determine the water content in this compound.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Add a known weight of the this compound sample to the titration vessel.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • Calculate the water content as a percentage of the sample weight.

Visualizations

The following diagrams illustrate the experimental workflow for validating this compound from different suppliers.

G cluster_0 Supplier Qualification cluster_1 Analytical Testing cluster_2 Data Analysis and Decision cluster_3 Final Disposition receive Receive this compound from Suppliers A, B, C quarantine Quarantine and Document receive->quarantine sampling Sample each lot quarantine->sampling ftir Identity (FTIR) sampling->ftir gcms Purity (GC-MS) kf Water Content (KF) nvr Non-Volatile Residue compare Compare data against acceptance criteria nvr->compare decision Approve or Reject Supplier Lot compare->decision release Release for Use decision->release Approved reject Reject and Return decision->reject Rejected

Caption: Experimental workflow for the validation of this compound from different suppliers.

This guide serves as a starting point for establishing a robust internal validation process for this compound. The specific tests and acceptance criteria should be adapted based on the intended application and regulatory requirements.

References

Efficacy of Morpholine-Containing PI3K Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the potency and selectivity of key morpholine-containing phosphatidylinositol 3-kinase (PI3K) inhibitors, providing essential data for researchers in drug development.

The morpholine (B109124) moiety is a key structural feature in many phosphatidylinositol 3-kinase (PI3K) inhibitors, contributing significantly to their potency and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of several prominent morpholine-containing PI3K inhibitors, focusing on their efficacy and selectivity against different PI3K isoforms and the broader PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5]

Comparative Efficacy of Morpholine-Containing PI3K Inhibitors

The following table summarizes the in vitro potency of selected morpholine-containing PI3K inhibitors against the Class I PI3K isoforms (α, β, δ, γ) and mTOR. These compounds demonstrate a range of potencies and selectivities, which are critical determinants of their therapeutic potential and toxicity profiles.

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)mTORC1 (nM)mTORC2 (nM)Assay Type
Omipalisib (GSK2126458) 0.019 (Ki)0.13 (Ki)0.06 (Ki)0.024 (Ki)0.18 (Ki)0.3 (Ki)Cell-free
Gedatolisib (PF-05212384) -------
ZSTK474 5.0 (IC50)20.8 (IC50)-3.9 (IC50)--Kinase Assay
SN32976 15.1 (IC50)453 (IC50)110 (IC50)133 (IC50)196 (IC50)-Kinase Assay

Data sourced from multiple studies.[6][7][8][9] Note that direct comparison should be made with caution as assay types (Ki vs. IC50) and conditions may vary between studies.

Omipalisib (GSK2126458) emerges as a highly potent pan-PI3K and mTOR inhibitor, with Ki values in the low nanomolar and sub-nanomolar range for all Class I PI3K isoforms and mTORC1/2.[6][7] Gedatolisib is also a potent dual inhibitor of PI3K and mTOR, and has shown superior efficacy in breast cancer models compared to single-node inhibitors.[10][11] ZSTK474 demonstrates potent inhibition of PI3Kα and PI3Kδ.[8] SN32976 shows a degree of selectivity for PI3Kα over other isoforms and mTOR.[9]

Signaling Pathway and Experimental Workflow

The PI3K/Akt/mTOR pathway is a central signaling cascade that these inhibitors target. Understanding this pathway is crucial for interpreting their mechanism of action and cellular effects.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Inhibitor Morpholine-Containing Inhibitors Inhibitor->PI3K Inhibition Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The evaluation of these inhibitors typically follows a standardized workflow, beginning with biochemical assays to determine their potency against isolated enzymes, followed by cell-based assays to assess their effects on signaling pathways and cell viability, and culminating in in vivo studies to evaluate their anti-tumor efficacy.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (e.g., Kinase Assay) Cell_Based Cell-Based Assays (e.g., Western Blot, Viability) Biochemical->Cell_Based Lead Compounds Animal_Models Animal Models (e.g., Xenografts) Cell_Based->Animal_Models Candidate Selection PD_PK Pharmacodynamics & Pharmacokinetics Animal_Models->PD_PK Efficacy Data

Caption: A general experimental workflow for evaluating PI3K inhibitors.

Detailed Experimental Protocols

1. In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibitory effect of a compound on the kinase activity of a specific PI3K isoform.[12][13]

  • Materials: Recombinant human PI3K isoforms, ATP, PIP2 substrate, HTRF detection reagents.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the PI3K enzyme, the test compound, and the kinase reaction buffer.

    • Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

    • Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and add the HTRF detection reagents (e.g., biotinylated-PIP3 and streptavidin-conjugated fluorophore).

    • Incubate to allow for binding of the detection reagents.

    • Read the plate on a suitable plate reader using time-resolved fluorescence.

    • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.[14]

2. Western Blotting for Phospho-Akt (Ser473) Inhibition

This cell-based assay determines the ability of an inhibitor to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.[15]

  • Materials: Cancer cell line (e.g., T47D, BT474), cell culture medium, test compound, lysis buffer, primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt), HRP-conjugated secondary antibody, ECL substrate.[7]

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

    • Quantify the band intensities to determine the inhibition of Akt phosphorylation.

3. Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.[16]

  • Materials: Cancer cell line, 96-well plates, complete growth medium, test compound, MTT reagent or CellTiter-Glo reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow the cells to adhere for 24 hours.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • For MTT assay, add MTT solution and incubate for 4 hours, then solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

    • For CellTiter-Glo assay, add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]

References

Safety Operating Guide

Personal protective equipment for handling Amix M

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Amix M

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides crucial safety protocols, personal protective equipment (PPE) guidelines, and operational and disposal plans for handling this compound. Given the nature of this chemical compound, a stringent adherence to safety is paramount to mitigate risks and ensure a secure laboratory environment.

Understanding this compound

This compound is a chemical substance identified by CAS number 68909-77-3.[1][2][3] It is described as a mixture of various alkaline amine compounds and is the residuum from the reaction of diethylene glycol and ammonia.[1][4][5] Its composition primarily includes morpholine-based derivatives such as [(aminoethoxy)ethyl]morpholine and [(hydroxyethoxy)ethyl]morpholine.[1] It exists in a liquid form.[2]

Personal Protective Equipment (PPE)

Due to the corrosive and potentially harmful nature of this compound's constituent amines, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various routes of exposure.

Exposure Route Required PPE Specifications and Rationale
Dermal (Skin) Contact Double Nitrile or Neoprene GlovesProvides a robust barrier against skin contact. The outer glove should be changed immediately upon any suspected contamination.[6][7]
Chemical-Resistant Lab CoatA long-sleeved, fully buttoned lab coat is necessary to protect against splashes. For procedures with a higher risk of spills, a disposable gown over the lab coat is recommended.[6][8]
Full Coverage ClothingLong pants and closed-toe shoes are required to ensure no skin is exposed.[6]
Ocular (Eye) Contact Chemical Splash GogglesANSI Z87.1-compliant goggles are mandatory to protect against splashes and vapors.[6]
Full-Face ShieldMust be worn over safety goggles during procedures with a significant risk of splashes, such as when handling larger quantities.[6][9]
Inhalation Certified Chemical Fume HoodAll handling of this compound must be conducted within a certified and properly functioning chemical fume hood to minimize inhalation risk.[6]
RespiratorFor situations where a fume hood is not available or during spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used.[9]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring safety during the handling of this compound.

Preparation:

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Cover the work surface within the fume hood with disposable absorbent liners.

  • Assemble all necessary equipment (e.g., beakers, stir bars, pipettes) inside the fume hood before commencing work.

  • Don all required PPE as detailed in the table above.

Handling and Solution Preparation:

  • Perform all manipulations, including opening containers and transferring the liquid, within the fume hood.

  • Use dedicated, clearly labeled glassware and equipment.

  • When preparing solutions, slowly add this compound to the solvent to avoid splashing.

  • Keep the primary container of this compound tightly sealed when not in use.

Post-Procedure:

  • Decontaminate all non-disposable equipment that has come into contact with this compound.

  • Properly dispose of all contaminated disposable materials as hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination and dispose of it appropriately.

  • Thoroughly wash hands and forearms with soap and water after completing the work.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Disposal Plan

Proper disposal of this compound and associated contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • All liquid waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container.

    • Do not mix this compound waste with incompatible chemicals.[11]

    • Solid waste, such as contaminated gloves, absorbent pads, and empty containers, must be collected in a separate, clearly labeled hazardous waste bag or container.[11][12]

  • Empty Container Disposal:

    • Thoroughly empty all containers of any remaining this compound.

    • The first rinse of the container must be collected and disposed of as hazardous waste.[12] For highly toxic chemicals, the first three rinses should be collected.[12]

    • After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.

  • Disposal Procedure:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[13]

Visual Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Prepare Work Surface (Absorbent Liners) prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Open this compound Container prep4->handle1 Proceed to Handling handle2 Perform Liquid Transfer or Solution Preparation handle1->handle2 handle3 Seal Container When Not in Use handle2->handle3 clean1 Decontaminate Reusable Equipment handle3->clean1 Proceed to Cleanup clean2 Collect Contaminated Waste (Gloves, Liners, etc.) clean1->clean2 clean3 Segregate Liquid & Solid Waste clean2->clean3 clean4 Properly Doff PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.